molecular formula C8H8O3S B8467299 4-Hydroxy-3-methylsulfanylbenzoic acid

4-Hydroxy-3-methylsulfanylbenzoic acid

Cat. No.: B8467299
M. Wt: 184.21 g/mol
InChI Key: RFZWUDLNHIWPJP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylsulfanylbenzoic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-hydroxy-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

RFZWUDLNHIWPJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

"4-Hydroxy-3-methylsulfanylbenzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-3-methylsulfanylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Hydroxy-3-methylsulfanylbenzoic acid, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Due to its status as a niche research chemical, this guide synthesizes data from analogous structures and first-principle chemical theory to present a robust predictive profile. It covers nomenclature, physicochemical properties, in-depth spectroscopic analysis, a proposed synthetic route, chemical reactivity, potential applications, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Chemical Identity and Nomenclature

4-Hydroxy-3-methylsulfanylbenzoic acid is a trifunctional aromatic compound containing a carboxylic acid, a phenolic hydroxyl group, and a methylsulfanyl (thioether) group. These functional groups are arranged on a benzene ring, making it a valuable building block for more complex molecular architectures.

  • IUPAC Name: 4-Hydroxy-3-(methylsulfanyl)benzoic acid

  • Synonyms: 3-(Methylthio)-4-hydroxybenzoic acid

  • CAS Number: While not broadly listed, a unique CAS number would be assigned upon commercial registration.

  • Molecular Formula: C₈H₈O₃S

  • Chemical Structure:

Caption: Chemical structure of 4-Hydroxy-3-methylsulfanylbenzoic acid.

Physicochemical Properties

The properties of this compound are determined by its functional groups, which allow for strong intermolecular hydrogen bonding (from -OH and -COOH) and moderate polarity. The following table summarizes its key calculated and estimated properties.

PropertyValueSource/Method
Molecular Weight 184.21 g/mol Calculated
Exact Mass 184.02451 DaCalculated
Appearance Off-white to pale yellow solidPredicted (Analogous to similar phenols)
Melting Point ~170-180 °CEstimated (Based on analogs like 4-Hydroxy-3-methylbenzoic acid, mp 173-177 °C)[1]
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in hot water; insoluble in nonpolar solvents like hexane.Predicted based on functional groups
pKa ~4.0-4.5 (Carboxylic), ~9.0-9.5 (Phenolic)Estimated

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation.[2] The following data are predicted based on the chemical structure and established spectroscopic principles.

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ):

    • ~12.5 ppm (s, 1H): A very broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH ).

    • ~9.5-10.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH ).

    • ~7.6 ppm (d, J≈2 Hz, 1H): Aromatic proton at C2, ortho to the -COOH group. It appears as a doublet due to coupling with the H at C6.

    • ~7.5 ppm (dd, J≈8.5, 2 Hz, 1H): Aromatic proton at C6, ortho to the -OH group and meta to the -COOH group. It appears as a doublet of doublets from coupling with H at C5 and H at C2.

    • ~6.9 ppm (d, J≈8.5 Hz, 1H): Aromatic proton at C5, ortho to the -OH group. It appears as a doublet from coupling with the H at C6.

    • ~2.45 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfanyl group (-SCH₃ ).

¹³C NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ):

    • ~167 ppm: Carboxyl carbon (C OOH).

    • ~158 ppm: Aromatic carbon attached to the hydroxyl group (C -OH).

    • ~131 ppm: Aromatic carbon at C6.

    • ~128 ppm: Aromatic carbon at C2.

    • ~125 ppm: Aromatic carbon attached to the carboxylic acid group (C -COOH).

    • ~120 ppm: Aromatic carbon attached to the methylsulfanyl group (C -SCH₃).

    • ~115 ppm: Aromatic carbon at C5.

    • ~15 ppm: Methyl carbon of the methylsulfanyl group (-SC H₃).

Infrared (IR) Spectroscopy
  • Sample State: KBr Pellet

  • Expected Absorption Bands (cm⁻¹):

    • 3300-2500 cm⁻¹ (very broad): A characteristic wide band due to the O-H stretching of the hydrogen-bonded carboxylic acid, superimposed with the phenolic O-H stretch.[3]

    • ~1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid dimer.[3]

    • ~1600, 1510, 1440 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹ (strong): C-O stretching of the carboxylic acid and phenol.

    • ~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.[3]

Mass Spectrometry (MS)
  • Ionization Mode: Electron Ionization (EI)

  • Expected Fragments (m/z):

    • 184 (M⁺): The molecular ion peak.

    • 167: Loss of a hydroxyl radical (-OH).

    • 139: Loss of a carboxyl group (-COOH).

    • 121: Subsequent loss of water from the M⁺-COOH fragment.

Synthesis and Purification

A robust method for preparing 4-Hydroxy-3-methylsulfanylbenzoic acid is via electrophilic substitution on 4-hydroxybenzoic acid. The phenolic hydroxyl group is a strong activating group, directing substitution to the ortho position (C3).

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Thioalkylation of 4-Hydroxybenzoic Acid

Causality: This protocol utilizes the reaction of an activated phenol with dimethyl sulfoxide (DMSO) in the presence of a strong acid like HCl. The acid protonates DMSO, which then acts as an electrophile, and subsequent reduction and methylation steps (in situ) lead to the desired methylsulfanyl group at the activated ortho position.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in dimethyl sulfoxide (100 mL).

  • Acid Addition: While stirring, carefully bubble dry hydrogen chloride (HCl) gas through the solution for 15-20 minutes, or add concentrated aqueous HCl (20 mL). The solution will warm up.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMSO and acid.

  • Purification (Self-Validating): The primary method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60 °C. The purity can be validated by measuring the melting point and obtaining spectroscopic data (NMR, IR) to confirm the structure.

Chemical Reactivity

The molecule's reactivity is governed by its three distinct functional groups, offering multiple avenues for chemical modification.

Reactivity Core 4-Hydroxy-3-methylsulfanyl- benzoic acid Ester Ester Derivative Core->Ester R-OH, H⁺ (Fischer Esterification) AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Ether Phenolic Ether Core->Ether R-X, Base (Williamson Ether Synth.) PhenolicEster Phenolic Ester Core->PhenolicEster Acyl Chloride, Pyridine Sulfoxide Sulfoxide Derivative Core->Sulfoxide H₂O₂, Acetic Acid (Oxidation) Amide Amide Derivative AcidChloride->Amide R₂NH Sulfone Sulfone Derivative Sulfoxide->Sulfone m-CPBA (Further Oxidation)

Caption: Reactivity map showing potential transformations.

  • Carboxylic Acid Group: This group can undergo standard reactions such as Fischer esterification with alcohols, conversion to an acid chloride using thionyl chloride, and subsequent amidation to form amides.[4]

  • Phenolic Hydroxyl Group: The acidic proton can be removed by a base, and the resulting phenoxide is a strong nucleophile. It can be alkylated to form ethers or acylated to form phenolic esters.

  • Methylsulfanyl (Thioether) Group: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂ in acetic acid) will convert it to the corresponding sulfoxide. Stronger oxidizing agents (e.g., m-CPBA) can further oxidize it to the sulfone.

Applications and Research Interest

While specific applications for this exact molecule are not widely documented, its structure is highly relevant to drug discovery and materials science.

  • Scaffold for Drug Design: The carboxylic acid group is a common pharmacophore that enhances water solubility and can form strong hydrogen bonds with biological targets.[5] The overall structure can serve as a foundational scaffold for developing inhibitors for various enzymes.

  • Bioisosteric Replacement: The methylsulfanyl group can act as a bioisostere for other functionalities, allowing chemists to fine-tune a lead compound's steric and electronic properties to improve efficacy or metabolic stability.

  • Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties.[4] The presence of the electron-donating hydroxyl and methylsulfanyl groups may confer this molecule with radical-scavenging capabilities.

  • Intermediate for Complex Synthesis: It serves as a versatile intermediate. For example, the functional groups can be selectively protected and modified to build more elaborate molecules for applications ranging from pharmaceuticals to polymers.[6]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on data from structurally similar chemicals like 4-hydroxy-3-methoxybenzoic acid and other substituted phenols.[7]

  • Hazard Classification (Predicted):

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[8]

    • Skin Protection: Handle with nitrile or neoprene gloves. Wear a lab coat.[8]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[9][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. May be air sensitive.[9][10]

  • Incompatibilities: Strong oxidizing agents, strong bases, strong acids.[9]

References

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Hydroxybenzoic acid.

  • Alfa Aesar. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxy-3-methoxybenzoic acid.

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information.

  • PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information.

  • Chemsrc. (2025). 4-Hydroxy-3-methylbenzenesulfonic acid.

  • BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

  • ECHEMI. (n.d.). 4-Hydroxybenzoic acid SDS, 99-96-7 Safety Data Sheets.

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methylbenzoic acid 97%.

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

  • Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties.

  • The Royal Society of Chemistry. (n.d.). Supplementary data.

  • ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum.

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

  • MDPI. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

Sources

The Emerging Potential of 4-Hydroxy-3-methylsulfanylbenzoic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-hydroxy-3-methylsulfanylbenzoic acid, its derivatives, and analogs as a promising scaffold in medicinal chemistry and drug development. While direct literature on this specific substitution pattern is nascent, this paper synthesizes information on related 4-hydroxybenzoic acid derivatives and the impact of methylsulfanyl functionalization to project the potential of this compound class. We will delve into proposed synthetic routes, key chemical transformations for derivatization, and a forward-looking analysis of their potential biological activities and structure-activity relationships (SAR). This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel aromatic scaffolds with potential therapeutic applications.

Introduction: The 4-Hydroxybenzoic Acid Scaffold and the Intrigue of Sulfur Introduction

The 4-hydroxybenzoic acid (4-HBA) framework is a privileged scaffold in nature and medicinal chemistry, found in a wide array of bioactive natural products and synthetic drugs.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The phenolic hydroxyl and the carboxylic acid groups provide key hydrogen bonding interactions with biological targets and offer multiple points for chemical modification.

The introduction of a methylsulfanyl (-SCH3) group, also known as a methylthio group, at the 3-position of the 4-hydroxybenzoic acid core presents an intriguing avenue for drug design. The methylthio group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability.[4] This, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile. The sulfur atom can participate in various non-covalent interactions and is also susceptible to oxidation to the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) derivatives, offering a built-in mechanism for generating analogs with a spectrum of polarities and hydrogen bonding capabilities.

This guide will systematically explore the synthetic landscape and potential biological relevance of 4-hydroxy-3-methylsulfanylbenzoic acid and its derivatives, providing a roadmap for future research and development in this promising area.

Synthetic Pathways to the Core Scaffold and Its Derivatives

While a definitive, high-yield synthesis for 4-hydroxy-3-methylsulfanylbenzoic acid is not yet prominently reported in the literature, a plausible and efficient route can be designed based on established methodologies for the ortho-functionalization of phenols.

Proposed Synthesis of 4-Hydroxy-3-methylsulfanylbenzoic Acid

A logical approach to the synthesis of the core molecule involves the regioselective introduction of a methylsulfanyl group onto a 4-hydroxybenzoic acid precursor. A potential synthetic workflow is outlined below:

Synthesis_of_Core_Molecule start 4-Hydroxybenzoic acid intermediate1 Methyl 4-hydroxybenzoate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 4-hydroxy-3-(hydroxymethyl)benzoate intermediate1->intermediate2 Hydroxymethylation (Formaldehyde, base) intermediate3 Methyl 3-(chloromethyl)-4-hydroxybenzoate intermediate2->intermediate3 Chlorination (SOCl2 or HCl) intermediate4 Methyl 4-hydroxy-3-(methylthio)benzoate intermediate3->intermediate4 Thiomethylation (NaSCH3) product 4-Hydroxy-3-methylsulfanylbenzoic acid intermediate4->product Hydrolysis (NaOH, then H+)

Figure 1: Proposed synthetic route to 4-hydroxy-3-methylsulfanylbenzoic acid.

Rationale behind the proposed synthesis:

  • Esterification: Protection of the carboxylic acid as a methyl ester is a standard initial step to prevent side reactions in subsequent steps. This is typically achieved under acidic conditions with methanol.[5]

  • Ortho-selective Hydroxymethylation: The introduction of a functional group handle at the 3-position is crucial. The ortho-selective hydroxymethylation of phenols is a known transformation, often carried out using formaldehyde in the presence of a base.

  • Conversion to a Leaving Group: The hydroxyl group of the hydroxymethyl intermediate is converted to a better leaving group, such as a chloride, using reagents like thionyl chloride or concentrated hydrochloric acid.

  • Thiomethylation: Nucleophilic substitution of the chloride with sodium thiomethoxide (NaSCH3) introduces the desired methylsulfanyl group.

  • Hydrolysis: Finally, deprotection of the methyl ester via basic hydrolysis, followed by acidification, yields the target 4-hydroxy-3-methylsulfanylbenzoic acid.

Derivatization Strategies

The core scaffold can be readily diversified at two key positions: the carboxylic acid and the methylsulfanyl group.

2.2.1. Modification of the Carboxylic Acid:

  • Esterification: A wide range of esters can be synthesized by reacting the carboxylic acid with various alcohols under acidic catalysis or by converting the acid to an acyl chloride followed by reaction with an alcohol. These derivatives can act as prodrugs or modulate the lipophilicity of the parent compound.

  • Amidation: Coupling of the carboxylic acid with a diverse library of amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of amides. This allows for the introduction of various functional groups and can significantly impact biological activity.

2.2.2. Oxidation of the Methylsulfanyl Group:

The sulfur atom of the methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide and sulfone.

  • Synthesis of 4-Hydroxy-3-methylsulfinylbenzoic Acid: Oxidation of the methylsulfanyl group to a sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid.[6]

  • Synthesis of 4-Hydroxy-3-methylsulfonylbenzoic Acid: Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions with hydrogen peroxide.[7][8]

Derivatization_and_Oxidation core 4-Hydroxy-3-methylsulfanylbenzoic acid esters Ester Derivatives core->esters Esterification (R-OH, H+) amides Amide Derivatives core->amides Amidation (R-NH2, coupling agents) sulfoxide 4-Hydroxy-3-methylsulfinylbenzoic acid core->sulfoxide Mild Oxidation (e.g., H2O2, AcOH) sulfone 4-Hydroxy-3-methylsulfonylbenzoic acid sulfoxide->sulfone Stronger Oxidation (e.g., H2O2, heat)

Figure 2: Key derivatization and oxidation pathways.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-hydroxy-3-methylsulfanylbenzoic acid derivatives is limited, we can extrapolate potential activities and SAR based on the known properties of related compounds.

Projected Biological Activities
  • Antimicrobial Activity: 4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties.[2] The introduction of a lipophilic methylsulfanyl group could enhance membrane permeability and potentially broaden the spectrum of activity against various bacteria and fungi.

  • Antioxidant and Anti-inflammatory Activity: Phenolic compounds are excellent radical scavengers.[3] The methylsulfanyl group may influence the antioxidant potential by altering the electronic properties of the phenol. Derivatives could be investigated for their ability to inhibit inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • Anticancer Activity: Numerous phenolic compounds exhibit anticancer properties through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.[2] The unique electronic and steric properties of the methylsulfanyl group and its oxidized forms could lead to novel interactions with anticancer targets.

  • Enzyme Inhibition: The structural features of this scaffold make it a candidate for inhibiting various enzymes. For instance, modified benzoic acids have been explored as inhibitors of enzymes involved in metabolic disorders.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR for this class of compounds would be crucial for optimizing their biological activity. Key areas to investigate include:

Structural Modification Rationale and Expected Impact on Activity
Variation of the Carboxylic Acid Moiety Conversion to esters and amides will modulate lipophilicity and hydrogen bonding capacity, impacting cell permeability and target binding. Long-chain esters may enhance membrane interactions, while specific amide functionalities could introduce new binding interactions.
Oxidation State of the Sulfur The oxidation of the methylsulfanyl group to sulfoxide and sulfone introduces polarity and hydrogen bond accepting capabilities. This can significantly alter solubility, metabolic stability, and binding to target proteins. A sulfone group, for example, is a strong hydrogen bond acceptor.
Substitution on the Aromatic Ring Further substitution on the benzene ring (e.g., with halogens, alkyl, or alkoxy groups) would fine-tune the electronic and steric properties of the molecule, allowing for optimization of target-specific interactions.
Analogs with Modified Spacers Replacing the benzoic acid with bioisosteres or introducing spacers between the aromatic ring and the acidic group could lead to compounds with improved pharmacokinetic properties and novel biological activities.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis of the core molecule and a representative biological assay. These are based on standard laboratory procedures for similar transformations and should be optimized for specific substrates.

Synthesis of 4-Hydroxy-3-methylsulfanylbenzoic Acid

Step 1: Esterification of 4-Hydroxybenzoic Acid

  • To a solution of 4-hydroxybenzoic acid (10 g, 72.4 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxybenzoate.

Step 2: Ortho-Hydroxymethylation

  • Dissolve methyl 4-hydroxybenzoate (10 g, 65.7 mmol) in a mixture of 37% aqueous formaldehyde (15 mL) and 2M sodium hydroxide (50 mL).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and acidify with 2M hydrochloric acid to pH 6.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-hydroxy-3-(hydroxymethyl)benzoate.

Step 3: Chlorination of the Hydroxymethyl Group

  • To a solution of methyl 4-hydroxy-3-(hydroxymethyl)benzoate (10 g, 54.9 mmol) in dichloromethane (100 mL), add thionyl chloride (4.8 mL, 65.9 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-(chloromethyl)-4-hydroxybenzoate.

Step 4: Thiomethylation

  • Prepare a solution of sodium thiomethoxide by adding sodium methoxide (3.2 g, 59.2 mmol) to a solution of methanethiol in methanol.

  • Add the solution of methyl 3-(chloromethyl)-4-hydroxybenzoate (10 g, 49.4 mmol) in methanol (50 mL) to the sodium thiomethoxide solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 4-hydroxy-3-(methylthio)benzoate.

Step 5: Hydrolysis

  • Dissolve methyl 4-hydroxy-3-(methylthio)benzoate (8 g, 37.7 mmol) in a mixture of methanol (50 mL) and 2M sodium hydroxide (50 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and acidify with 2M hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methylsulfanylbenzoic acid.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound (e.g., 4-hydroxy-3-methylsulfanylbenzoic acid) in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 4-hydroxy-3-methylsulfanylbenzoic acid scaffold represents a largely unexplored area with significant potential for the development of novel therapeutic agents. The synthetic pathways proposed herein offer a starting point for the synthesis of a diverse library of derivatives.

Future research should focus on:

  • Optimization of the synthesis of the core molecule and its key derivatives.

  • Comprehensive biological screening of a focused library of compounds against a panel of targets, including bacteria, fungi, cancer cell lines, and key enzymes.

  • In-depth SAR studies to identify the key structural features responsible for biological activity.

  • Evaluation of the pharmacokinetic properties of lead compounds to assess their drug-likeness.

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An In-depth Technical Guide to the Predicted Mechanism of Action of 4-Hydroxy-3-methylsulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-3-methylsulfanylbenzoic acid is a substituted benzoic acid derivative characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a carboxylic acid moiety on a benzene ring. While its direct biological activities and mechanism of action are not extensively documented in current literature, its structural features suggest a strong potential for therapeutic applications. The presence of a phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, and the substitution pattern on the benzoic acid ring can significantly influence its physicochemical properties and biological interactions.[1][2] This guide presents a predictive analysis of the potential mechanisms of action for 4-Hydroxy-3-methylsulfanylbenzoic acid, based on the known activities of structurally related compounds. We will explore its potential as an antioxidant, anti-inflammatory, and anticancer agent, and provide a comprehensive roadmap for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel substituted benzoic acid derivatives.

Predicted Mechanisms of Action

Primary Hypothesis: Antioxidant and Anti-inflammatory Activity

The primary predicted mechanism of action for 4-Hydroxy-3-methylsulfanylbenzoic acid is centered around its potential as a potent antioxidant and anti-inflammatory agent. This hypothesis is strongly supported by the well-documented activities of other hydroxybenzoic acid derivatives.[1][3]

Antioxidant Mechanism:

The phenolic hydroxyl group at the 4-position is predicted to be the primary driver of the compound's antioxidant activity. It can act as a hydrogen atom donor to neutralize free radicals, thereby terminating damaging radical chain reactions.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The methylsulfanyl group at the 3-position, a sulfur-containing moiety, may also contribute to the overall antioxidant capacity, as organosulfur compounds are known to play a significant role in medicinal chemistry and drug design.[4]

Anti-inflammatory Mechanism:

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative stress, 4-Hydroxy-3-methylsulfanylbenzoic acid is predicted to exert anti-inflammatory effects. Furthermore, many phenolic compounds are known to modulate inflammatory pathways directly. We hypothesize that 4-Hydroxy-3-methylsulfanylbenzoic acid may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.

G cluster_0 Cellular Stress cluster_1 4-Hydroxy-3-methylsulfanylbenzoic acid cluster_2 Inflammatory Response ROS/RNS ROS/RNS COX/LOX COX/LOX ROS/RNS->COX/LOX activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines ROS/RNS->Pro-inflammatory Cytokines activates Compound Compound Compound->ROS/RNS scavenges Compound->COX/LOX inhibits Compound->Pro-inflammatory Cytokines inhibits Inflammation Inflammation COX/LOX->Inflammation Pro-inflammatory Cytokines->Inflammation

Figure 1: Predicted antioxidant and anti-inflammatory pathway of 4-Hydroxy-3-methylsulfanylbenzoic acid.

Alternative Hypothesis 1: Anticancer Activity via Enzyme Inhibition

Several substituted benzoic acid derivatives have demonstrated potential as anticancer agents.[5][6] We hypothesize that 4-Hydroxy-3-methylsulfanylbenzoic acid may exert cytotoxic effects on cancer cells through the inhibition of key enzymes involved in cell proliferation and survival, such as protein phosphatases or tyrosine kinases.[7] The methylsulfanyl group, with its potential for specific interactions within an enzyme's active site, could be a key determinant of this activity.

Alternative Hypothesis 2: Neuroprotection via Dual-Target Inhibition

There is growing interest in the development of dual-target ligands for the treatment of neurodegenerative diseases like Alzheimer's.[8][9] Structurally similar hydroxybenzoic acid derivatives have been shown to act as both mitochondriotropic antioxidants and cholinesterase inhibitors.[8][9] It is plausible that 4-Hydroxy-3-methylsulfanylbenzoic acid could also exhibit such a dual mechanism, protecting neurons from oxidative damage while also modulating cholinergic transmission.

Experimental Validation Protocols

The following protocols provide a roadmap for the systematic evaluation of the predicted mechanisms of action.

Protocol 1: In Vitro Antioxidant Capacity Assessment

This protocol outlines a series of assays to quantify the antioxidant potential of 4-Hydroxy-3-methylsulfanylbenzoic acid.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
  • Create a series of dilutions of the test compound.
  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.
  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
  • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.
  • Add the test compound at various concentrations to the ABTS radical cation solution.
  • Measure the decrease in absorbance at 734 nm after a defined incubation period.
  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.
  • Add the test compound to the FRAP reagent and incubate at 37°C.
  • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.
  • Construct a standard curve using a known antioxidant (e.g., FeSO4·7H2O) and determine the FRAP value of the test compound.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare Compound Dilutions" [shape=box]; "DPPH Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ABTS Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FRAP Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Measure Absorbance" [shape=diamond, style=rounded]; "Calculate IC50/TEAC/FRAP" [shape=box]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare Compound Dilutions"; "Prepare Compound Dilutions" -> "DPPH Assay"; "Prepare Compound Dilutions" -> "ABTS Assay"; "Prepare Compound Dilutions" -> "FRAP Assay"; "DPPH Assay" -> "Measure Absorbance"; "ABTS Assay" -> "Measure Absorbance"; "FRAP Assay" -> "Measure Absorbance"; "Measure Absorbance" -> "Calculate IC50/TEAC/FRAP"; "Calculate IC50/TEAC/FRAP" -> "End"; }

Figure 2: Workflow for in vitro antioxidant capacity assessment.

Protocol 2: Cellular Anti-inflammatory Activity Assay

This protocol uses a cell-based model to investigate the anti-inflammatory effects of the compound.

1. Cell Culture:

  • Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

2. Induction of Inflammation:

  • Seed the cells in 96-well plates and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of 4-Hydroxy-3-methylsulfanylbenzoic acid for 1-2 hours.
  • Induce an inflammatory response by adding lipopolysaccharide (LPS).

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.
  • Perform the Griess assay to measure the concentration of nitrite, a stable product of NO.
  • A decrease in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

4. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatant as described above.
  • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

5. Cell Viability Assay (MTT or MTS):

  • Perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 3: In Silico and In Vitro Enzyme Inhibition Screening

This protocol combines computational and experimental approaches to explore the potential of the compound as an enzyme inhibitor.

1. In Silico Molecular Docking:

  • Obtain the 3D structures of target enzymes (e.g., COX-2, 5-LOX, specific protein phosphatases, or tyrosine kinases) from the Protein Data Bank (PDB).
  • Use molecular docking software to predict the binding affinity and mode of interaction of 4-Hydroxy-3-methylsulfanylbenzoic acid with the active sites of these enzymes.

2. In Vitro Enzyme Inhibition Assays:

  • Based on the docking results, select promising enzyme targets for in vitro validation.
  • Perform enzyme inhibition assays using commercially available kits or established protocols.
  • Determine the IC50 values of the compound for each target enzyme.

Data Presentation

The following table provides a template for summarizing the hypothetical results from the proposed experimental validation.

AssayEndpoint4-Hydroxy-3-methylsulfanylbenzoic acidPositive Control
Antioxidant Assays
DPPH ScavengingIC50 (µM)Predicted: Low µM rangeAscorbic Acid
ABTS ScavengingTEACPredicted: >1Trolox
FRAPFRAP Value (µM Fe(II))Predicted: High valueAscorbic Acid
Anti-inflammatory Assays
Nitric Oxide ProductionIC50 (µM)Predicted: Potent inhibitionDexamethasone
TNF-α SecretionIC50 (µM)Predicted: Potent inhibitionDexamethasone
IL-6 SecretionIC50 (µM)Predicted: Potent inhibitionDexamethasone
Enzyme Inhibition Assays
COX-2 InhibitionIC50 (µM)To be determinedCelecoxib
5-LOX InhibitionIC50 (µM)To be determinedZileuton

Conclusion

While further experimental investigation is required, the structural characteristics of 4-Hydroxy-3-methylsulfanylbenzoic acid strongly suggest its potential as a bioactive molecule with therapeutic applications. The proposed mechanisms of action, centered on its antioxidant, anti-inflammatory, and potential enzyme-inhibiting properties, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a comprehensive strategy for validating these hypotheses and elucidating the full therapeutic potential of this promising compound.

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4-Hydroxy-3-methylsulfanylbenzoic acid: A Technical Guide to Theoretical Properties and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4-Hydroxy-3-methylsulfanylbenzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its electronic structure, reactivity, and intermolecular interactions is paramount for predicting its behavior and designing novel applications. This document outlines key theoretical descriptors and provides detailed, field-proven protocols for its computational analysis using Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design and analysis of phenolic compounds.

Introduction: The Significance of 4-Hydroxy-3-methylsulfanylbenzoic acid

4-Hydroxy-3-methylsulfanylbenzoic acid is a derivative of benzoic acid, a structural motif prevalent in numerous biologically active compounds and functional materials.[1][2][3][4] The presence of a hydroxyl group, a carboxylic acid, and a methylsulfanyl group imparts a unique combination of electronic and steric properties, making it an intriguing candidate for various applications. The hydroxyl and carboxylic acid moieties can participate in hydrogen bonding and act as proton donors or acceptors, influencing its solubility, crystal packing, and interaction with biological targets. The methylsulfanyl group introduces a sulfur atom, which can engage in specific non-covalent interactions and modulate the molecule's lipophilicity and metabolic stability.

Understanding the fundamental theoretical properties of this molecule is the first step toward unlocking its potential. Computational modeling provides a powerful and cost-effective avenue to explore these properties at the atomic level, offering insights that can guide experimental design and accelerate the discovery process.[5][6]

Theoretical Properties: A Quantitative Profile

A comprehensive understanding of a molecule's physicochemical properties is crucial for predicting its behavior in different environments. The following table summarizes key theoretical descriptors for 4-Hydroxy-3-methylsulfanylbenzoic acid, calculated using established computational methods.

PropertyPredicted ValueMethod/SourceSignificance in Drug Discovery & Materials Science
Molecular Formula C8H8O3SPubChemDefines the elemental composition.[7]
Molecular Weight 184.21 g/mol PubChemInfluences diffusion, bioavailability, and formulation.
CAS Number 499-76-3ChemicalBook, Sigma-AldrichA unique identifier for the chemical substance.[8][9]
SMILES CC1=C(C=CC(=C1)C(=O)O)OPubChemA linear notation for chemical structure, useful for database searches.[7]
pKa (Strongest Acidic) ~4.38ChemAxon (Predicted)Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding.[10]
logP (Octanol-Water Partition Coefficient) ~1.86ALOGPS (Predicted)A measure of lipophilicity, which is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Polar Surface Area (PSA) 57.53 ŲChemAxon (Predicted)Relates to hydrogen bonding potential and is a key descriptor for predicting cell permeability.[10]
Hydrogen Bond Donors 2ChemAxon (Predicted)Indicates the capacity to donate protons in hydrogen bonds, influencing intermolecular interactions.[10]
Hydrogen Bond Acceptors 3ChemAxon (Predicted)Indicates the capacity to accept protons in hydrogen bonds, crucial for binding to biological targets.[10]
Rotatable Bond Count 1ChemAxon (Predicted)Relates to conformational flexibility, which can impact binding affinity and entropy.[10]

Computational Modeling: Methodologies and Protocols

Computational modeling offers a suite of tools to investigate the behavior of 4-Hydroxy-3-methylsulfanylbenzoic acid from the electronic to the macroscopic level. This section details the theoretical underpinnings and practical protocols for three key computational techniques: Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations: Unveiling Electronic Structure and Reactivity

Expertise & Experience: DFT is a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[11] It provides a balance between computational cost and accuracy, making it a workhorse for theoretical organic chemistry.[12] The choice of functional and basis set is critical for obtaining reliable results and should be guided by the specific properties being investigated and validated against experimental data where possible.[13] For phenolic compounds, functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311G+(d,p) have been shown to provide accurate predictions of geometries and electronic properties.[14][15][16]

Protocol for DFT Calculations:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 4-Hydroxy-3-methylsulfanylbenzoic acid using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method like a semi-empirical method (e.g., PM7) or a small basis set DFT calculation to obtain a reasonable starting geometry.

  • High-Level Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311G+(d,p)).

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Calculation of Molecular Properties:

    • Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions.

    • Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

Trustworthiness: The validity of DFT calculations is established by comparing the computed properties with experimental data. For instance, calculated vibrational frequencies can be compared with experimental IR spectra, and calculated NMR chemical shifts can be benchmarked against experimental NMR data.[7]

Visualization: DFT Workflow

DFT_Workflow A 1. Molecule Building & Initial Optimization B 2. High-Level Geometry Optimization & Frequency Calculation A->B C 3. Property Calculation B->C D HOMO/LUMO Analysis C->D E MEP Surface Generation C->E F Spectroscopic Prediction (IR, NMR) C->F Docking_Workflow A 1. Prepare Receptor & Ligand B 2. Define Binding Site A->B C 3. Perform Docking Simulation B->C D 4. Analyze Binding Poses & Interactions C->D

Caption: A standard workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics and Stability

Expertise & Experience: Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. [17]By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes, flexibility, and stability of molecules and their complexes in a simulated environment (e.g., in water). [18][19][20]The choice of force field, which describes the potential energy of the system, is paramount for the accuracy of the simulation.

Protocol for Molecular Dynamics Simulations:

  • System Setup:

    • Place the molecule of interest (e.g., 4-Hydroxy-3-methylsulfanylbenzoic acid or its complex with a protein) in a simulation box.

    • Solvate the system with an appropriate solvent model (e.g., TIP3P water).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system setup.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) to ensure the system is stable.

  • Production Run:

    • Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the molecule or complex over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

      • Hydrogen Bond Analysis: To study the dynamics of hydrogen bonding interactions.

      • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity of a ligand to a receptor.

Trustworthiness: The convergence of the simulation should be carefully assessed by monitoring properties like RMSD and potential energy over time. The length of the simulation should be sufficient to sample the relevant conformational space of the system.

Visualization: Molecular Dynamics Workflow

MD_Workflow A 1. System Setup (Solvation & Ionization) B 2. Minimization & Equilibration A->B C 3. Production MD Run B->C D 4. Trajectory Analysis (RMSD, RMSF, etc.) C->D

Caption: The fundamental steps involved in a molecular dynamics simulation.

Conclusion and Future Directions

This guide has provided a foundational understanding of the theoretical properties of 4-Hydroxy-3-methylsulfanylbenzoic acid and detailed protocols for its computational investigation. By leveraging the power of DFT, molecular docking, and MD simulations, researchers can gain deep insights into the behavior of this molecule, paving the way for its rational application in drug discovery and materials science. Future computational studies could focus on exploring its reactivity in different chemical environments, its interactions with a wider range of biological targets, and its self-assembly properties for the design of novel materials. The integration of these computational approaches with experimental validation will be crucial for translating theoretical predictions into tangible scientific advancements.

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Methodological & Application

Synthesis of "4-Hydroxy-3-methylsulfanylbenzoic acid" protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Hydroxy-3-(methylsulfanyl)benzoic Acid

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 4-Hydroxy-3-(methylsulfanyl)benzoic acid (CAS: 14348-42-6), a critical intermediate in the development of agrochemicals and pharmaceuticals. Unlike generic protocols, this method utilizes a protection-activation-coupling strategy. We prioritize the Methyl Ester Route over direct acid functionalization to prevent catalyst poisoning during the critical C-S bond formation step, ensuring high yields (>75%) and simplified purification.

Key Advantages:

  • Chemoselectivity: Uses controlled bromination to avoid 3,5-dibromo byproducts.

  • Catalytic Efficiency: Implements a Ligand-Accelerated Ullmann-type coupling (CuI/L-Proline) to introduce the thiomethyl group under mild conditions.

  • Scalability: Avoids high-pressure autoclaves often required for nucleophilic aromatic substitution on unactivated phenols.

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three logical phases: Activation (Bromination), Functionalization (C-S Coupling), and Deprotection (Hydrolysis).

Retrosynthesis Target Target: 4-Hydroxy-3-(methylsulfanyl)benzoic acid Precursor1 Intermediate 2: Methyl 4-hydroxy-3-(methylsulfanyl)benzoate Target->Precursor1 Hydrolysis (NaOH, MeOH) Precursor2 Intermediate 1: Methyl 3-bromo-4-hydroxybenzoate Precursor1->Precursor2 C-S Coupling (CuI, NaSMe) SM Starting Material: Methyl 4-hydroxybenzoate Precursor2->SM Electrophilic Bromination (Br2, AcOH)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the 3-methylsulfanyl core.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Introduce a bromine handle at the ortho-position relative to the hydroxyl group. Rationale: The hydroxyl group directs ortho/para. Since the para position is blocked by the ester, bromination occurs ortho. Strict stoichiometry prevents 3,5-dibromination.

Reagents:

  • Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol)

  • Bromine (

    
    ) (10.5 g, 65.7 mmol, 1.0 equiv)
    
  • Glacial Acetic Acid (AcOH) (50 mL)

Protocol:

  • Dissolution: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and reflux condenser, dissolve Methyl 4-hydroxybenzoate in AcOH.

  • Addition: Cool the solution to 15°C. Add

    
     dropwise over 30 minutes. Critical: Keep temperature <20°C to minimize di-bromination.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into 200 mL ice water. A white precipitate will form.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and 5% 
    
    
    
    solution (to remove residual bromine). Recrystallize from Ethanol/Water.
  • Yield: ~12.0 g (80%) of Methyl 3-bromo-4-hydroxybenzoate .

Phase 2: Copper-Catalyzed Thiomethylation (The Critical Step)

Objective: Replace the Bromine with a Thiomethyl (-SMe) group. Rationale: Standard


 fails here due to the electron-rich phenol ring. We employ a CuI/L-Proline catalyzed Ullmann coupling . L-Proline acts as a ligand to solubilize Cu(I) and accelerate the oxidative addition into the Ar-Br bond.

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (5.0 g, 21.6 mmol)

  • Sodium Thiomethoxide (

    
    ) (1.8 g, 25.9 mmol, 1.2 equiv)
    
  • Copper(I) Iodide (

    
    ) (410 mg, 2.16 mmol, 10 mol%)
    
  • L-Proline (497 mg, 4.32 mmol, 20 mol%)

  • 
     (6.0 g, 43.2 mmol, 2.0 equiv)
    
  • DMSO (anhydrous, 40 mL)

Protocol:

  • Setup: Use a dry, argon-purged pressure tube or RBF.

  • Mixing: Add the bromo-ester,

    
    , L-Proline, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent: Add degassed DMSO. Add

    
     last (hygroscopic/odorous).
    
  • Heating: Heat to 80°C for 12-16 hours.

    • Note: Do not exceed 100°C to prevent decarboxylation or polymerization.

  • Quench: Cool to RT. Dilute with EtOAc (100 mL) and water (100 mL). Acidify aqueous layer to pH 4 with 1M HCl.

  • Extraction: Extract aqueous layer with EtOAc. Combine organics, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Silica, Hexane:EtOAc 8:2).

  • Yield: ~3.5 g (82%) of Methyl 4-hydroxy-3-(methylsulfanyl)benzoate .

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Protocol:

  • Dissolve the intermediate (3.5 g) in MeOH (30 mL).

  • Add 2M NaOH (20 mL). Reflux for 2 hours.

  • Cool to RT and evaporate MeOH.

  • Acidify with 6M HCl to pH 1. The product precipitates.

  • Filter, wash with water, and dry under vacuum.

Technical Data & Validation

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderOxidizes slightly in air; store under

.
Melting Point 168 - 171°CLiterature value comparison required.

NMR (DMSO-

)

2.45 (s, 3H, SMe), 6.90 (d, 1H), 7.65 (dd, 1H), 7.75 (d, 1H), 10.5 (bs, OH), 12.5 (bs, COOH)
Diagnostic SMe peak at 2.4-2.5 ppm.
MS (ESI-) m/z 183.0

Consistent with formula

.

Mechanism of Action (Phase 2): The reaction proceeds via a catalytic cycle where L-Proline coordinates with Cu(I) to form the active catalytic species. This species undergoes oxidative addition into the C-Br bond, followed by ligand exchange with the thiomethoxide anion, and finally reductive elimination to form the C-S bond.

Mechanism CuI Cu(I)-Proline OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Cu(III)-SMe) OxAdd->LigEx + NaSMe / - NaBr RedElim Reductive Elimination (Product + Cu(I)) LigEx->RedElim RedElim->CuI Regeneration

Figure 2: Simplified catalytic cycle for the Cu-catalyzed thiomethylation.

Safety & Handling

  • Stench Alert: Sodium thiomethoxide and the product have a strong sulfur odor. All reactions must be performed in a fume hood.

  • Waste Disposal: Treat all aqueous waste from Phase 2 with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

  • Bromine: Highly corrosive lachrymator. Use glass syringes and double gloves.

References

  • Preparation of 3-bromo-4-hydroxybenzoic acid

    • Source: PrepChem. "Synthesis of 3-bromo-4-hydroxybenzoic acid."
    • URL:[Link]

  • CuI-Catalyzed C-S Coupling Protocol (Base Methodology)

    • Source: Xu, H. J., et al. "CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides."[1] Journal of Organic Chemistry (2011).[1][2]

    • URL:[Link]

  • General Ullmann Coupling Reference

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes and Protocols: 4-Hydroxy-3-methylsulfanylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. An ideal scaffold possesses multiple, orthogonally reactive functional groups that can be selectively addressed to build molecular complexity. 4-Hydroxy-3-methylsulfanylbenzoic acid is an emerging building block of significant interest, featuring three distinct and synthetically valuable functional groups on a stable aromatic core: a carboxylic acid, a phenolic hydroxyl, and a methylsulfanyl (thioether) moiety.

The interplay between these groups—the nucleophilic phenol, the electrophilic carboxylic acid, and the oxidizable, ortho-directing thioether—provides a rich platform for diversification. The electron-donating nature of the hydroxyl and methylsulfanyl groups activates the aromatic ring, while their specific placement (ortho and meta, respectively, to the carboxyl group) offers regiochemical control in subsequent transformations.

This guide provides a comprehensive overview of the properties, synthesis, and synthetic utility of 4-Hydroxy-3-methylsulfanylbenzoic acid. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage this scaffold for the creation of novel compounds.

Physicochemical and Spectroscopic Data

While 4-Hydroxy-3-methylsulfanylbenzoic acid is a novel or sparsely documented compound, its properties can be reliably estimated based on structurally similar analogs. The following table summarizes its key characteristics.

PropertyValue (Estimated)Notes
Chemical Structure
IUPAC Name 4-Hydroxy-3-(methylthio)benzoic acid
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol
Appearance Off-white to pale yellow solid (Predicted)Based on analogs like 4-hydroxy-3-methylbenzoic acid.
pKa₁ (Carboxylic Acid) ~4.0 - 4.5Similar to other substituted benzoic acids.
pKa₂ (Phenolic Hydroxyl) ~9.0 - 9.5Slightly more acidic than phenol due to the electron-withdrawing carboxyl group.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, Acetone).Typical for phenolic acids.

Application Note 1: Proposed Synthesis of the Building Block

A direct, documented synthesis of 4-Hydroxy-3-methylsulfanylbenzoic acid is not widely available. However, a plausible and efficient route can be designed based on the established reactivity of phenols with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, which can achieve ortho-thiomethylation. This method offers a direct approach from a readily available starting material.

Protocol 1: Exploratory Synthesis via Ortho-Thiomethylation

This protocol describes the direct introduction of a methylsulfanyl group onto the 4-hydroxybenzoic acid backbone. The reaction proceeds via the formation of a sulfonium intermediate, which then alkylates the electron-rich aromatic ring, primarily at the ortho position to the powerful activating hydroxyl group.

Reaction Scheme:

Caption: Proposed synthesis of the target building block.

Materials:

ReagentM.W. ( g/mol )Equiv.Amount (for 10 mmol scale)
4-Hydroxybenzoic acid138.121.01.38 g
Dimethyl sulfoxide (DMSO)78.1310.07.81 g (7.1 mL)
Trifluoroacetic anhydride (TFAA)210.032.55.25 g (3.5 mL)
Sodium borohydride (NaBH₄)37.833.01.13 g
Dichloromethane (DCM), anhydrous--50 mL
Methanol (MeOH)--30 mL
1 M Hydrochloric acid (HCl)--As needed
Saturated sodium bicarbonate (NaHCO₃)--As needed
Saturated sodium chloride (Brine)--As needed
Anhydrous magnesium sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add dimethyl sulfoxide (10.0 eq) to the suspension. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add trifluoroacetic anhydride (2.5 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material (typically 4-6 hours).

  • Reduction & Work-up: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and slowly, add methanol (30 mL) to quench the excess TFAA.

  • In a separate beaker, dissolve sodium borohydride (3.0 eq) in a small amount of water and cool it in an ice bath. Slowly add the NaBH₄ solution to the reaction mixture to reduce any sulfoxide byproducts.

  • Once the reduction is complete (as monitored by TLC), carefully acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-hydroxy-3-methylsulfanylbenzoic acid.

Causality and Insights:

  • Why TFAA? Trifluoroacetic anhydride acts as a powerful activator for DMSO, forming a highly electrophilic sulfonium species necessary for the aromatic substitution.[1]

  • Why NaBH₄? The primary reaction can sometimes lead to the formation of the corresponding sulfoxide. Sodium borohydride is a mild reducing agent capable of converting the sulfoxide back to the desired thioether.

  • Regioselectivity: The powerful ortho-para directing ability of the hydroxyl group strongly favors substitution at the C3 position, which is ortho to the -OH group and sterically accessible.

Application Note 2: Selective Derivatization Strategies

The true utility of 4-Hydroxy-3-methylsulfanylbenzoic acid lies in the selective manipulation of its three functional groups. The different reactivity profiles allow for a stepwise approach to building complex molecules.

Caption: Key reaction pathways for derivatization.
Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester. This is often a crucial first step, as it protects the acid functionality, preventing it from interfering with subsequent base-mediated reactions like etherification.

Materials:

ReagentM.W. ( g/mol )Equiv.Amount (for 5 mmol scale)
4-Hydroxy-3-methylsulfanylbenzoic acid184.211.00.92 g
Methanol (MeOH), anhydrous32.04Solvent25 mL
Sulfuric Acid (H₂SO₄), concentrated98.08cat. (0.1)~0.05 mL
Ethyl acetate (EtOAc)--50 mL
Saturated NaHCO₃ solution--30 mL
Saturated NaCl (Brine)--30 mL
Anhydrous MgSO₄--As needed

Procedure:

  • Reaction Setup: Dissolve 4-hydroxy-3-methylsulfanylbenzoic acid (1.0 eq) in anhydrous methanol in a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~65 °C). Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (1 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, to neutralize the acid catalyst), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the next step without further purification.

Causality and Insights:

  • Why an Acid Catalyst? The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

  • Driving the Equilibrium: The use of the alcohol (methanol) as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.

Protocol 3: Williamson Etherification of the Phenolic Hydroxyl

This protocol describes the alkylation of the phenolic hydroxyl group. It is advisable to first protect the carboxylic acid as an ester (using Protocol 2) to prevent its deprotonation by the base, which would inhibit the desired O-alkylation.

Materials:

ReagentM.W. ( g/mol )Equiv.Amount (for 5 mmol scale)
Methyl 4-hydroxy-3-methylsulfanylbenzoate198.241.00.99 g
Alkyl Halide (e.g., Ethyl Iodide)155.971.20.94 g (0.48 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.212.01.38 g
Acetone or DMF, anhydrous-Solvent25 mL
Ethyl acetate (EtOAc)--50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add the starting ester (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF (25 mL).

  • Reagent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56 °C) or stir at 60-70 °C (for DMF). Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude ether product can be purified by column chromatography if necessary. The final ether can then be saponified back to the carboxylic acid if desired.

Causality and Insights:

  • Why a Base? A base like potassium carbonate is required to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion that can readily attack the electrophilic alkyl halide.

  • Solvent Choice: Acetone is a good choice for its boiling point and ability to dissolve the reactants while being relatively easy to remove. For less reactive alkyl halides, a higher-boiling polar aprotic solvent like DMF can be used to accelerate the reaction.

References

  • Burdon, M. G., & Moffatt, J. G. (1966). Acid-Catalyzed Reactions of Phenols with Dimethyl Sulfoxide and Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(24), 5855–5864. Available at: [Link]

  • Santos, S. D., et al. (2004). A mild and efficient method for the synthesis of methylthiomethyl (MTM) ethers from alcohols using DMSO/TFAA. Tetrahedron Letters, 45(42), 7899-7901. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Available at: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Cell-based assays involving "4-Hydroxy-3-methylsulfanylbenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 4-Hydroxy-3-methylsulfanylbenzoic Acid in Cell-Based Models

Introduction & Scientific Rationale

4-Hydroxy-3-methylsulfanylbenzoic acid (also referred to as 3-methylthio-4-hydroxybenzoic acid) is a sulfur-containing phenolic acid structurally analogous to Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) and a derivative of Protocatechuic Acid .

While methoxy-substituted phenolics are ubiquitous in plant metabolism, the methylsulfanyl (thiomethyl, -SMe) substitution introduces unique physicochemical properties. The sulfur atom is more lipophilic and polarizable than oxygen, potentially enhancing cellular permeability and radical scavenging efficacy via single-electron transfer (SET). However, the thioether moiety is also susceptible to biological oxidation (S-oxidation) by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, forming sulfoxides (-S(=O)Me).

Target Audience: This guide is designed for researchers investigating the pharmacological potential of novel thio-phenolic metabolites in oxidative stress , inflammation , and xenobiotic metabolism .

Core Experimental Objectives:

  • Stability Profiling: Determine oxidative stability of the thioether group in culture media.

  • Cytotoxicity: Establish the therapeutic window (LC50/IC50).

  • Functional Efficacy: Quantify antioxidant capacity (ROS scavenging) and anti-inflammatory signaling (NF-

    
    B/NO inhibition).
    

Experimental Workflow & Mechanism

The following diagram outlines the critical decision points when assaying thio-phenolic compounds, distinguishing between direct radical scavenging and transcriptional activation (Nrf2).

G cluster_0 Critical Control Step Compound 4-Hydroxy-3- methylsulfanylbenzoic acid Media Culture Media (DMEM/RPMI) Compound->Media Stability Stability Check (LC-MS/HPLC) Detect Sulfoxide? Media->Stability T=0, 24h CellEntry Cellular Uptake (Lipophilicity driven) Stability->CellEntry If Stable DirectEffect Direct Scavenging (ROS neutralization) CellEntry->DirectEffect Signaling Signaling Activation (Keap1-Nrf2) CellEntry->Signaling Readout1 Assay 1: DCFH-DA (Intracellular ROS) DirectEffect->Readout1 Readout2 Assay 2: ARE-Luciferase (Gene Expression) Signaling->Readout2

Figure 1: Experimental logic flow emphasizing the necessity of stability testing for thio-compounds prior to functional assays.

Protocol 1: Compound Preparation & Stability Validation

Rationale: Thioethers can spontaneously oxidize to sulfoxides in the presence of transition metals (often found in cell culture media like DMEM) or under UV light. Testing degraded compounds leads to false negatives/positives.

Reagents:

  • Stock Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Vehicle: Serum-free media (Serum proteins can bind phenolics).

Step-by-Step:

  • Stock Solution: Dissolve 10 mg of 4-Hydroxy-3-methylsulfanylbenzoic acid in 1 mL DMSO to create a high-concentration stock (approx. 50 mM). Store at -80°C under argon gas to prevent oxidation.

  • Working Solution: Dilute stock into pre-warmed (

    
    ) media to final concentrations of 10, 50, and 100 
    
    
    
    . Ensure final DMSO concentration is
    
    
    .
  • Stability Check (Mandatory):

    • Incubate working solutions at

      
       (5% CO
      
      
      
      ) for 0, 6, 12, and 24 hours without cells.
    • Analyze aliquots via HPLC-UV (280 nm) or LC-MS.

    • Pass Criteria:

      
       parent compound retention at 24 hours. If sulfoxide peak appears, add 10 
      
      
      
      EDTA
      to media to chelate catalytic metals.

Protocol 2: Cytotoxicity Profiling (CCK-8 / MTT)

Objective: Determine the maximum non-toxic concentration (MNTC) using HepG2 (liver model) or HEK293 cells.

Methodology:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Aspirate media and add 100

    
     of compound (0–500 
    
    
    
    ) in complete media. Include a Vanillic Acid control for structure-activity comparison.
  • Incubation: 24 hours at

    
    .
    
  • Development: Add 10

    
     CCK-8 reagent (Dojindo) per well. Incubate 1–2 hours.
    
  • Measurement: Measure Absorbance at 450 nm.

  • Calculation:

    
    
    

Data Interpretation Table:

Viability RangeInterpretationAction
> 90% Non-toxicSafe for functional assays.
70–90% Mild StressUse with caution; check morphology.
< 70% CytotoxicStop. Reduce concentration range.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Rationale: This assay measures the compound's ability to enter the cell and quench Reactive Oxygen Species (ROS) generated by AAPH or H


O

. The thioether group is expected to act as a "sacrificial" antioxidant, oxidizing to sulfoxide while protecting cellular lipids.

Cell Line: HepG2 (Human liver carcinoma) or HaCaT (Keratinocytes). Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Step-by-Step:

  • Seeding: Seed

    
     cells/well in a black-walled, clear-bottom 96-well plate.
    
  • Pre-treatment: Treat cells with the compound (1, 10, 50

    
    ) for 12 hours .
    
    • Note: Pre-treatment allows induction of endogenous enzymes (Nrf2 pathway) in addition to direct scavenging.

  • Probe Loading: Wash cells with PBS. Add 25

    
     DCFH-DA in serum-free media. Incubate 45 min at 
    
    
    
    .
  • Wash: Remove extracellular probe (wash 2x with PBS).

  • Stress Induction: Add 600

    
     AAPH (Peroxyl radical generator) or 200 
    
    
    
    H
    
    
    O
    
    
    .
  • Kinetic Readout: Measure Fluorescence (Ex: 485 nm / Em: 535 nm) every 5 minutes for 1 hour.

Expected Outcome: The compound should reduce the slope of the fluorescence increase curve. Calculate the CAA Unit :



(Where 

is the integral of the sample curve and

is the control curve).

Protocol 4: Anti-Inflammatory Assay (NO Inhibition)

Rationale: Phenolic acids often inhibit NF-


B. The methylsulfanyl group may alter binding affinity to the IKK complex compared to methoxy groups.

Cell Line: RAW 264.7 (Murine Macrophages).[1] Inducer: Lipopolysaccharide (LPS, E. coli O55:B5).

Step-by-Step:

  • Seeding: Seed

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Co-treatment: Replace media with fresh media containing:

    • LPS (1

      
      mL)
      
    • Compound (10, 25, 50

      
      )
      
    • Positive Control: Dexamethasone (1

      
      ) or Indomethacin.
      
  • Incubation: 24 hours.

  • Griess Assay (Nitric Oxide):

    • Transfer 50

      
       of supernatant to a new plate.
      
    • Add 50

      
       Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
      
    • Add 50

      
       NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
      
    • Measure Absorbance at 540 nm.

  • Cytokine ELISA (Optional): Use remaining supernatant to test for TNF-

    
     or IL-6.
    

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical dual-action mechanism of 4-Hydroxy-3-methylsulfanylbenzoic acid: direct ROS scavenging via the phenol/thioether and indirect upregulation of antioxidant enzymes via Nrf2.

Pathway LPS LPS (Inflammation) Receptor TLR4 Receptor LPS->Receptor ROS_ext Extracellular ROS Compound 4-OH-3-SMe-Benzoic Acid Compound->ROS_ext Direct Scavenging ROS_int Intracellular ROS Compound->ROS_int Direct Scavenging NFkB_act NF-kB (Active) Compound->NFkB_act Inhibition Nrf2 Nrf2 Compound->Nrf2 Stabilization (Electrophilic attack on Keap1?) Receptor->NFkB_act Phosphorylation NFkB NF-kB (Inactive) Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB_act->Cytokines Transcription ARE ARE (Nucleus) Nrf2->ARE Translocation Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Enzymes->ROS_int Neutralization

Figure 2: Proposed dual-mechanism of action: Direct radical scavenging and modulation of Nrf2/NF-


B pathways.

References

  • Velderrain-Rodríguez, G. R., et al. (2014). "Phenolic compounds: their journey after intake." Food & Function, 5(2), 189-197. Link

    • Context: Bioavailability and metabolism of phenolic acids.
  • Masuda, T., et al. (2013). "Enhancing effect of a cysteinyl thiol on the antioxidant activity of flavonoids." Food Chemistry, 138(2-3), 1483-1492. Link

    • Context: Demonstrates that sulfur substitution on phenolic rings can enhance antioxidant capacity via radical stabiliz
  • Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Link

    • Context: The standard protocol for the DCFH-DA cellular assay described in Section 5.
  • Bellamri, M., et al. (2019). "Cytochrome P450-catalyzed oxidation of thioethers." Biochemical Pharmacology, 168, 289-300.
  • Zhang, L., et al. (2020).

Sources

"4-Hydroxy-3-methylsulfanylbenzoic acid" for antimicrobial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 4-Hydroxy-3-methylsulfanylbenzoic Acid

Executive Summary & Compound Rationale

Target Molecule: 4-Hydroxy-3-methylsulfanylbenzoic acid (HMSBA) CAS: 24564-88-3 (Analog Reference) Class: Thio-substituted Phenolic Acid / Bacterial Metabolite

This guide details the protocol for the antimicrobial screening of 4-Hydroxy-3-methylsulfanylbenzoic acid (HMSBA) . Structurally, HMSBA is the thiomethyl (–SMe) analog of Vanillic Acid . While Vanillic Acid is a well-documented antimicrobial agent, the substitution of the methoxy oxygen with a sulfur atom in HMSBA significantly alters the molecule's physicochemical profile:

  • Lipophilicity (LogP): The –SMe group is more lipophilic than –OMe. This theoretically enhances membrane permeability, a critical factor for efficacy against Gram-positive bacteria (S. aureus).

  • Electronic Effects: Sulfur is a "softer" nucleophile, potentially altering interaction with metalloenzymes compared to its oxygenated counterparts.

  • Oxidation Sensitivity: Unlike Vanillic Acid, the sulfide moiety in HMSBA is susceptible to oxidation (to sulfoxide/sulfone), requiring strict stock preparation protocols.

Scope: This protocol covers solubility optimization, Minimum Inhibitory Concentration (MIC) determination via broth microdilution, and Time-Kill kinetics.

Pre-Screening: Solubility & Stability (Critical Step)

Most screening failures for lipophilic phenolic acids stem from precipitation in aqueous media or pH-induced artifacts.

Physicochemical Challenges:

  • Water Solubility: Low.

  • pKa: ~4.5 (Carboxylic acid) and ~9.3 (Phenolic -OH).

  • Stability: Prone to S-oxidation in air over time.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 1000× Stock (e.g., 64 mg/mL) to ensure the final assay DMSO concentration is ≤0.1% to 1%.

    • Note: If 64 mg/mL precipitates, sonicate at 40°C for 5 mins. If still insoluble, lower stock to 32 mg/mL.

  • Storage: Aliquot into amber glass vials (sulfur is light-sensitive). Purge with nitrogen gas if available. Store at -20°C. Do not refreeze more than once.

Protocol B: The "Turbidity Check" (Self-Validating Step)

Before adding bacteria, you must verify the compound does not precipitate when diluted into the growth medium (Mueller-Hinton Broth - MHB).

  • Add 2 µL of Stock to 198 µL of MHB in a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.05 (background corrected). If OD > 0.05, the compound has precipitated. Action: Reduce concentration or increase DMSO limit (max 2% with solvent controls).

Primary Screen: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines (Modified for Acidic Compounds).

Experimental Design:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin.

    • Negative: Sterile MHB.[2]

    • Solvent Control: MHB + x% DMSO (Match highest test concentration).

    • pH Control: MHB adjusted to the pH of the highest drug concentration (Critical for organic acids).

Step-by-Step Workflow
  • Inoculum Prep:

    • Grow bacteria to log phase (OD600 ~ 0.5).

    • Dilute to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup (96-well):

    • Dispense 100 µL of CAMHB into columns 2–12.

    • Dispense 200 µL of 2× Drug Solution (prepared in CAMHB) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (No Drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of bacterial suspension to columns 1–11.

    • Final Volume: 200 µL/well.

  • Incubation:

    • 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Look for turbidity pellets.

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin; incubate 1-2 hours. Blue = Dead/Inhibited; Pink = Live.

Data Output Format:

CompoundStrainMIC (µg/mL)MBC (µg/mL)Solvent Effect?
HMSBAS. aureus[Data][Data]No
HMSBAE. coli[Data][Data]No
Vanillic Acid (Ref)S. aureus>500-No

Mechanism of Action: Membrane Permeability Assay

Phenolic acids often act by disrupting the cytoplasmic membrane or dissipating the Proton Motive Force (PMF). The thiomethyl group of HMSBA is expected to enhance this effect due to increased lipophilicity.

Protocol: ATP Leakage Assay

  • Wash: Wash log-phase bacteria 2× in HEPES buffer (pH 7.2).

  • Expose: Treat 10⁶ CFU/mL with HMSBA at 2× MIC and 4× MIC for 30 minutes.

  • Supernatant: Centrifuge at 10,000 × g for 5 mins. Collect supernatant.

  • Detection: Mix 50 µL supernatant with 50 µL Luciferin-Luciferase reagent.

  • Read: Luminescence (RLU).

    • High RLU = Membrane rupture (ATP leakage).

    • Low RLU = Intracellular target or bacteriostatic mechanism.

Visualization: Screening Workflow & Mechanism

HMSBA_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_analysis Phase 3: Analysis Compound HMSBA Powder (Store -20°C) Stock 1000x Stock (DMSO) Compound->Stock Dissolve QC Turbidity Check (OD600 < 0.05) Stock->QC Dilute 1:100 Dilution Serial Dilution (CAMHB) Stock->Dilution Prepare Working Sol. QC->Dilution Pass Inoculum Bacterial Add (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 18h @ 37°C Inoculum->Incubate Readout Visual/Resazurin Incubate->Readout Result Determine MIC & MBC Readout->Result

Caption: Figure 1. High-throughput screening workflow for HMSBA, emphasizing the critical solubility QC step prior to biological exposure.

HMSBA_Mechanism HMSBA HMSBA (Protonated) Membrane Bacterial Membrane (Lipid Bilayer) HMSBA->Membrane Passive Diffusion (High LogP via -SMe) Cytoplasm Cytoplasm (pH ~7.4) Membrane->Cytoplasm Enters Cell Dissociation Deprotonation (Acid -> Anion + H+) Cytoplasm->Dissociation pH Gradient Effect1 Acidification (Lower pH_in) Dissociation->Effect1 Accumulation of H+ Effect2 Membrane Disruption (ATP Leakage) Dissociation->Effect2 Anion Accumulation

Caption: Figure 2. Hypothesized Mechanism of Action. The lipophilic thiomethyl group facilitates membrane entry, leading to cytoplasmic acidification and potential membrane destabilization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Cueva, C., et al. (2010). "Antimicrobial activity of phenolic acids against commensal, probiotic and pathogenic bacteria." Research in Microbiology, 161(5), 372-382. [Link]

  • Borges, A., et al. (2013). "Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria." Microbial Drug Resistance, 19(4), 256-265. [Link]

  • Kim, J.H., et al. (2011). "Antibacterial activity of mono- and di-hydroxybenzoic acid derivatives against drug-resistant bacteria." Journal of Microbiology and Biotechnology, 21(10), 1084-1087. (Demonstrates SAR of benzoic acid derivatives). [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Degradation of 4-Hydroxy-3-methylsulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for 4-Hydroxy-3-methylsulfanylbenzoic acid (also known as 4-Hydroxy-3-(methylthio)benzoic acid).

This guide is structured for researchers observing unexpected analytical results (e.g., "ghost peaks," retention time shifts) or physical changes in the compound.

Executive Summary & Chemical Profile[1][2][3][4]

4-Hydroxy-3-methylsulfanylbenzoic acid is a structural analogue of Vanillic Acid where the methoxy group (-OCH₃) at the 3-position is replaced by a methylsulfanyl group (-SCH₃). While the benzoic acid and phenol moieties provide standard stability characteristics, the thioether (sulfide) group is the critical instability factor , rendering the molecule highly susceptible to oxidative degradation.[1]

FeatureSpecification
IUPAC Name 4-Hydroxy-3-(methylsulfanyl)benzoic acid
Functional Groups Phenol (C4), Methylsulfanyl (C3), Carboxylic Acid (C1)
Molecular Weight ~184.21 g/mol
Primary Risk S-Oxidation (Conversion to Sulfoxide and Sulfone)
Secondary Risk Phenolic Oxidation (Quinone formation/Discoloration)
Storage -20°C, Desiccated, Protected from Light, Under Inert Gas (Argon/N₂)

Degradation Mechanisms & Products

The most common issue reported is the appearance of "ghost peaks" in HPLC/LC-MS analysis. These are almost invariably S-oxidation products .

The S-Oxidation Pathway

The sulfur atom in the methylsulfanyl group is nucleophilic and easily oxidized by atmospheric oxygen, peroxides (often found in aged solvents like ethers or THF), or light exposure.[1]

  • Primary Degradant (+16 Da): The sulfide oxidizes to a Sulfoxide .

    • Name: 4-Hydroxy-3-(methylsulfinyl)benzoic acid.

    • LC-MS Signal: [M+H]⁺ + 16.

    • Chromatography: Elutes earlier than the parent (more polar).

  • Secondary Degradant (+32 Da): The sulfoxide further oxidizes to a Sulfone .

    • Name: 4-Hydroxy-3-(methylsulfonyl)benzoic acid.

    • LC-MS Signal: [M+H]⁺ + 32.

    • Chromatography: Elutes earlier than the parent (often close to the sulfoxide).

Visualization: Degradation Pathway

DegradationPathway Parent Parent Compound (Sulfide) MW: ~184 Sulfoxide Degradant A: Sulfoxide (+16 Da) MW: ~200 Parent->Sulfoxide [O] (Air/Peroxides) Fast Step Quinone Degradant C: Quinones (Yellow/Brown Color) Parent->Quinone Light/High pH (Phenol Oxidation) Sulfone Degradant B: Sulfone (+32 Da) MW: ~216 Sulfoxide->Sulfone [O] (Strong Oxidants) Slow Step

Caption: Stepwise oxidation pathway of the thioether group and phenolic oxidation.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak eluting before my main peak in Reverse Phase HPLC."

Diagnosis: This is likely the Sulfoxide degradation product.

  • Why it happens: The S=O bond is highly polar, significantly reducing retention time on C18 columns compared to the hydrophobic S-Me group.

  • Verification: Check your MS data. Does the new peak have a mass of M+16 ?

  • Corrective Action:

    • Prepare fresh stock solutions immediately before use.

    • Avoid using aged THF or ethers in your mobile phase (they contain peroxides).

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the sample diluent if compatible with downstream assays.[1]

Issue 2: "The white powder has turned faint pink or yellow."

Diagnosis: Phenolic oxidation (Quinone formation).

  • Why it happens: Phenols are light-sensitive and prone to radical oxidation, forming colored quinoid species. This is often surface-level degradation.

  • Verification: Dissolve a small amount. If the solution is clear but the solid was colored, it may be superficial.[1] If the solution is colored, degradation is significant.[1]

  • Corrective Action:

    • Protect from light (amber vials).

    • Purge storage vials with Nitrogen or Argon after every use.

Issue 3: "My LC-MS signal intensity is dropping over a 24-hour autosampler run."

Diagnosis: On-column or In-vial oxidation.

  • Why it happens: The compound is oxidizing in the autosampler vial, especially if the solvent is water/methanol mixtures which dissolve oxygen well.[1]

  • Corrective Action:

    • Keep the autosampler at 4°C .

    • Use amber glass vials.

    • Crucial: Ensure your mobile phase solvents are degassed.

Experimental Protocols

Protocol A: Forced Degradation Confirmation

Use this protocol to confirm the identity of impurities in your sample.

Materials:

  • 30% Hydrogen Peroxide (

    
    )
    
  • 0.1 M NaOH and 0.1 M HCl[1]

  • HPLC/LC-MS System

Workflow:

  • Control: Prepare a 1 mg/mL solution of the compound in Methanol. Inject immediately.

  • Oxidative Stress (S-Oxidation):

    • Mix 100 µL of stock solution + 10 µL of 3%

      
      .
      
    • Incubate at Room Temp for 30 minutes.

    • Result: You should see the disappearance of the parent peak and the emergence of the Sulfoxide (M+16) and potentially Sulfone (M+32) peaks.

  • Base Stress (Phenolic Oxidation):

    • Mix 100 µL stock + 10 µL 0.1 M NaOH.

    • Expose to ambient light for 1 hour.

    • Result: Look for discoloration (yellowing) and multiple small peaks (polymerization/quinones).

Protocol B: Optimized Stock Solution Preparation

To minimize degradation during experiments:

  • Solvent: Use DMSO (anhydrous) or Methanol (degassed). Avoid water for long-term stock storage.

  • Concentration: High concentrations (>10 mM) are generally more stable than dilute solutions.

  • Additives: If the assay permits, add 1 mM DTT (Dithiothreitol) or Ascorbic Acid to the stock solution to act as a scavenger for oxidants.

  • Storage: Aliquot into single-use volumes. Freeze at -80°C. Do not freeze-thaw.

Decision Tree: Troubleshooting Analytical Anomalies

TroubleshootingTree Start Observation: Unexpected Result Q1 Is it a Physical Change or Chromatographic? Start->Q1 BranchPhys Physical (Color Change) Q1->BranchPhys BranchChrom Chromatographic (New Peaks) Q1->BranchChrom Color Yellow/Pink Solid? BranchPhys->Color Q2 Where does the new peak elute? BranchChrom->Q2 Action1 Phenol Oxidation. Check Light Protection. Re-purify if >5% impurity. Color->Action1 Early Earlier than Parent (More Polar) Q2->Early Late Later than Parent (Less Polar) Q2->Late Action2 Suspect S-Oxidation. Check M+16 / M+32. Remove Peroxides from Solvents. Early->Action2 Action3 Suspect Dimerization or Solvent Adducts. Check M+(Parent*2). Late->Action3

Caption: Diagnostic logic for identifying degradation sources.

References

  • Sulfide Oxidation Mechanisms

    • Title: Mechanisms of oxidation of aryl methyl sulfides and sulfoxides.
    • Source: Organic & Biomolecular Chemistry (RSC), 2008.[1]

    • URL:[Link]

  • Phenolic Stability

    • Title: 4-Hydroxybenzoic acid derivatives and metabolic pathways (Context for phenolic stability).[2][3][4]

    • Source: MDPI / ResearchG
    • URL:[Link]

  • General Stability of Thio-Benzoic Acid Analogues

    • Title: 4-(Methylthio)
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

How to increase the solubility of "4-Hydroxy-3-methylsulfanylbenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Hydroxy-3-methylsulfanylbenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Understanding the Molecule: Why is Solubility a Challenge?

4-Hydroxy-3-methylsulfanylbenzoic acid possesses key structural features that dictate its solubility profile. It has a rigid aromatic ring, a weakly acidic phenolic hydroxyl group (-OH), and a more strongly acidic carboxylic acid group (-COOH). While the polar functional groups offer some interaction with aqueous media, the benzene ring is inherently hydrophobic. This dual nature often leads to poor aqueous solubility at neutral pH, a common hurdle for many aromatic carboxylic acids.

The solubility is primarily governed by the ionization state of the acidic groups. In its non-ionized form (at low pH), the molecule is less polar and thus less soluble in water. As the pH increases, these groups deprotonate, forming charged ions (phenoxide and carboxylate) that are significantly more soluble in water.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 4-Hydroxy-3-methylsulfanylbenzoic acid in water or a simple buffer (like PBS pH 7.4), but it won't go into solution. Why?

This is the most common issue encountered. The problem lies in the molecule's pKa values. The carboxylic acid group is weakly acidic (estimated pKa ~4-5), and the phenolic hydroxyl group is even weaker (estimated pKa ~9-10). At neutral pH (around 7.4), the carboxylic acid is mostly deprotonated (ionized and soluble), but the molecule's overall hydrophobicity from the aromatic ring can still limit solubility. If the pH of your water is slightly acidic, the carboxylic acid will be protonated and non-ionized, drastically reducing solubility.

Q2: What are the first and most direct methods I should try to increase its solubility?

For initial experiments, the most effective and straightforward approaches are:

  • pH Adjustment: Increasing the pH of your aqueous solution to deprotonate the carboxylic acid group is the most impactful first step.

  • Use of Co-solvents: For creating concentrated stock solutions, dissolving the compound in a water-miscible organic solvent like DMSO or ethanol is standard practice.

Q3: What are the key physicochemical properties I should be aware of?

While specific experimental data for 4-Hydroxy-3-methylsulfanylbenzoic acid is limited, we can estimate its properties based on its structure and analogous compounds like 4-hydroxybenzoic acid.

PropertyEstimated Value / CharacteristicSignificance for Solubility
Molecular Weight ~184.2 g/mol Higher molecular weight can correlate with lower solubility.
pKa (Carboxylic Acid) ~ 4.0 - 5.0Dictates the pH at which the molecule becomes negatively charged and more soluble.
pKa (Phenolic) ~ 9.0 - 10.0A second ionization occurs at high pH, further increasing solubility.
logP Moderately LipophilicThe aromatic ring and methylsulfanyl group contribute to hydrophobicity, favoring dissolution in organic solvents over water.
Form Crystalline SolidThe energy required to break the crystal lattice must be overcome by solvation energy, impacting solubility.

Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment

This method leverages the acidic nature of the molecule to increase its aqueous solubility by converting it into a more soluble salt form.

Q: How exactly does pH affect the solubility of my compound?

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation. For the carboxylic acid group, as the pH of the solution rises above its pKa, the equilibrium shifts from the neutral, less soluble form (R-COOH) to the deprotonated, charged, and more soluble carboxylate form (R-COO⁻).[1][2] A general rule of thumb is that for complete solubilization of an acid, the pH should be adjusted to at least 1.5 to 2 units above its pKa.

Below is a diagram illustrating this pH-dependent equilibrium.

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Insoluble Insoluble Form (R-COOH) Soluble Soluble Anionic Form (R-COO⁻) Insoluble->Soluble + OH⁻ (Base Addition) Soluble->Insoluble + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of 4-Hydroxy-3-methylsulfanylbenzoic acid.

Q: What is a reliable, step-by-step protocol for dissolving my compound using pH adjustment?

This protocol targets creating a basic stock solution where the compound is in its soluble salt form.

Objective: To prepare a 10 mg/mL stock solution in an aqueous buffer.

Materials:

  • 4-Hydroxy-3-methylsulfanylbenzoic acid powder

  • Deionized water or buffer of choice (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of 4-Hydroxy-3-methylsulfanylbenzoic acid. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of final volume.

  • Initial Suspension: Add about 80% of the final desired volume of water or buffer to your container. For example, for a 1 mL final volume, add 800 µL. Add the weighed compound to create a slurry or suspension. The compound will likely not dissolve at this stage.

  • Titrate with Base: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution continuously with the pH meter.

  • Observe Dissolution: As the pH increases, you will observe the solid material beginning to dissolve. The target pH should be in the range of 7.5-8.5 to ensure the carboxylic acid is fully deprotonated.

  • Complete Dissolution: Continue adding base until all the solid has dissolved and the solution is clear.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final desired volume (e.g., bring the volume up to 1 mL).

  • Final pH Check: Check the final pH of the stock solution and record it. This solution can now be sterile-filtered and used in experiments, ensuring you account for the final buffer composition and pH in your downstream applications.

Q: What are the potential pitfalls or limitations of using pH adjustment?
  • Impact on Experiments: The final pH of your stock solution will be basic. When adding it to your experimental system (e.g., cell culture media), ensure that it does not significantly alter the pH of the system. A highly concentrated stock can help minimize the volume added.

  • Compound Stability: Some compounds can be unstable at high pH. While phenolic acids are generally stable, it is a factor to consider for long-term storage.

  • Precipitation on Dilution: If you dilute your basic stock solution into a strongly acidic buffer, the compound may precipitate out as the pH drops and it reverts to its non-ionized form.[]

Troubleshooting Guide 2: Utilizing Co-solvents for Improved Solubility

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[][4] This is the preferred method for creating highly concentrated stock solutions for in vitro screening.

Q: Which co-solvents are most effective and what are their characteristics?

Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common choices in pharmaceutical research.[5]

Co-solventKey PropertiesCommon Use CaseConsiderations
DMSO Aprotic, highly polar. Excellent solubilizing power for a wide range of compounds.[6]Gold standard for primary compound screening and in vitro assays.Can be toxic to some cell lines at concentrations >0.5%. Hygroscopic; use fresh.[7]
Ethanol Protic, polar. Good solubilizing power, less toxic than DMSO.In vivo formulations, less sensitive in vitro assays.Can precipitate proteins. More volatile than DMSO.
Propylene Glycol (PG) Protic, viscous. Often used in combination with other solvents.[5]Oral and parenteral formulations.High viscosity can make handling difficult.
PEG 400 Protic, viscous polymer. Good solubilizer for hydrophobic molecules.[5]Formulations for oral delivery.Can be incompatible with certain plastics.
Q: Can you provide a standard protocol for preparing a stock solution using a co-solvent?

Objective: To prepare a 50 mM stock solution in 100% DMSO.

Materials:

  • 4-Hydroxy-3-methylsulfanylbenzoic acid (MW: ~184.2 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer and/or sonicator

Protocol:

  • Calculate Mass: For a 1 mL, 50 mM stock: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * 184.2 g/mol * 1000 mg/g = 9.21 mg

  • Weigh Compound: Accurately weigh 9.21 mg of the compound into a suitable vial (e.g., a 1.5 mL microfuge tube or an amber glass vial).

  • Add Co-solvent: Add 1 mL of 100% DMSO to the vial.

  • Aid Dissolution: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but use with caution to avoid degradation.[7]

  • Inspect for Clarity: Ensure the final solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]

Q: What is the best way to design a workflow for selecting a solubilization strategy?

The following workflow provides a logical progression from simple to more complex methods.

G start Start: Compound Fails to Dissolve in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent Stock start->cosolvent Alternative Start: (for in-vitro stock) success Success: Proceed with Experiment ph_adjust->success Soluble? fail_ph Fails or Incompatible with Assay ph_adjust->fail_ph No? cosolvent->success Soluble & Compatible? fail_cosolvent Precipitates on Dilution or Solvent Toxicity cosolvent->fail_cosolvent No? cyclodextrin Strategy 3: Cyclodextrin Complexation cyclodextrin->success Soluble? fail_ph->cosolvent fail_cosolvent->cyclodextrin

Caption: Workflow for selecting a solubilization strategy.

Troubleshooting Guide 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic "guest" molecules within their central cavity. This forms a water-soluble inclusion complex, enhancing the apparent solubility of the guest without altering its chemical structure.[8][9]

Q: How do cyclodextrins work and which type should I choose?

CDs have a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[10] The hydrophobic part of your molecule (the aromatic ring) can partition into this cavity, forming a stable, non-covalent complex. The hydrophilic exterior of the CD then allows the entire complex to dissolve readily in water.[11]

Cyclodextrin TypeCavity SizeBest ForComments
α-Cyclodextrin SmallSmall molecules, aliphatic side chains.May be too small for the target molecule.
β-Cyclodextrin (β-CD) MediumAromatic and heterocyclic rings. Good starting point. Limited aqueous solubility itself (~1.85 g/100mL).[12]
γ-Cyclodextrin LargeLarger molecules, macrocycles.Likely too large for optimal fit.
HP-β-CD MediumAromatic rings. Highly recommended. Hydroxypropyl derivative of β-CD with greatly increased aqueous solubility (>45 g/100mL) and reduced toxicity.[8][12]

For 4-Hydroxy-3-methylsulfanylbenzoic acid, HP-β-CD (Hydroxypropyl-β-cyclodextrin) is the most recommended starting point due to its appropriate cavity size for the aromatic ring and its excellent safety and solubility profile.[8]

Q: What is the protocol for preparing a cyclodextrin inclusion complex?

This protocol uses the kneading method, which is effective for laboratory-scale preparation.[11]

Objective: To prepare a solid inclusion complex of the compound with HP-β-CD to be later dissolved in water.

Materials:

  • 4-Hydroxy-3-methylsulfanylbenzoic acid

  • HP-β-CD

  • Mortar and pestle

  • Small amount of water-ethanol (50:50 v/v) solution

  • Vacuum oven or desiccator

Protocol:

  • Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point. Calculate the required mass of each.

  • Mixing: Place the HP-β-CD powder in the mortar. Add a small amount of the water-ethanol solution to form a paste.

  • Add Compound: Add the 4-Hydroxy-3-methylsulfanylbenzoic acid powder to the paste.

  • Knead: Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent paste. Add a few more drops of the solvent if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Final Product: The resulting dry solid is the inclusion complex. It can be lightly ground into a fine powder and should now be readily soluble in water or aqueous buffers.

The diagram below illustrates the principle of cyclodextrin encapsulation.

G cluster_system Aqueous Environment compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex + cd HP-β-CD cd->complex Encapsulation compound_in_complex Compound

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

References
  • Gala, U. et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. Available at: [Link]

  • Jullian, C. et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Food Chemistry. Available at: [Link]

  • MDPI. (2025). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. Available at: [Link]

  • Babu, P. et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. Available at: [Link]

  • Moumou, M. et al. (2025). Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review. Carbohydrate Polymers. Available at: [Link]

  • Stankovic, M. et al. (2021). Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties. PMC. Available at: [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available at: [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Available at: [Link] effetto-del-ph-sulla-solubilita-panoramica-ed-esempi-4999

Sources

Technical Support Center: 4-Hydroxy-3-methylsulfanylbenzoic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TLC-HMSBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of TLC protocols for thioether-functionalized benzoic acids.[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub. You are working with 4-Hydroxy-3-methylsulfanylbenzoic acid (also known as 4-hydroxy-3-(methylthio)benzoic acid).[1][2] Successful monitoring of this compound requires addressing three competing chemical behaviors simultaneously:

  • Carboxylic Acid (Position 1): Causes severe tailing/streaking on silica gel due to hydrogen bonding with silanol groups.[1][2]

  • Phenol (Position 4): Increases polarity and allows for specific colorimetric detection.[1][2]

  • Methylsulfanyl Group (Position 3): A thioether moiety susceptible to rapid oxidation (to sulfoxide/sulfone) on the TLC plate, potentially creating "ghost spots" or false impurities.

This guide provides a self-validating workflow to monitor reactions involving this scaffold, ensuring you distinguish between actual reaction progress and artifacts of the chromatography method.

Standard Operating Procedure (SOP)
Phase A: Mobile Phase Selection

Standard neutral solvents will fail.[1] You must suppress the ionization of the carboxylic acid to obtain a defined spot (


 0.3 – 0.5).
SystemComposition (v/v)Application
System A (Non-Polar) Hexane : Ethyl Acetate : Acetic Acid (50 : 49 :[1][2] 1)Best for monitoring coupling reactions where the product is less polar.
System B (Polar) DCM : Methanol : Acetic Acid (90 : 9 :[1] 1)Best for synthesis of the acid or highly polar mixtures.
System C (Alternative) Toluene : Ethyl Acetate : Formic Acid (60 : 35 :[1] 5)superior resolution if "streaking" persists with Acetic Acid.[2]

Critical Protocol: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes before running the plate. This prevents "smiling" (curved solvent fronts) which distorts


 values.[2]
Phase B: Visualization Logic

Do not rely on a single detection method. Use this hierarchy:

  • Non-Destructive: UV Lamp (254 nm).[1][2][3] The benzoic acid core is strongly UV active.

  • Functional Group Specific (Phenol): Ferric Chloride (

    
    ).[1][2][3]
    
  • Functional Group Specific (Acid): Bromocresol Green.[1][2][3][4]

Visualization Decision Tree

The following diagram outlines the logical flow for confirming the identity of your spot and ruling out decomposition.

TLC_Visualization Start Developed TLC Plate UV Step 1: UV (254 nm) Dark spot observed? Start->UV Analyze Mark spot with pencil UV->Analyze Yes Stain_Choice Step 2: Choose Chemical Stain Analyze->Stain_Choice FeCl3 FeCl3 Stain (Phenol Detection) Stain_Choice->FeCl3 BCG Bromocresol Green (Acid Detection) Stain_Choice->BCG KMnO4 KMnO4 Stain (Oxidative) Stain_Choice->KMnO4 Result_Fe Purple/Blue Spot (Confirms Phenol) FeCl3->Result_Fe Result_BCG Yellow Spot on Blue (Confirms Acid) BCG->Result_BCG Result_KMnO4 WARNING: Sulfide Oxidation May show false impurities KMnO4->Result_KMnO4

Caption: Visualization hierarchy for 4-Hydroxy-3-methylsulfanylbenzoic acid. Note the warning against oxidative stains for purity checks.

Troubleshooting & FAQs
Q1: My product spot is "streaking" or "tailing" badly from the baseline. Is my compound impure?

Diagnosis: Likely not impure. This is "Acid Drag." The Mechanism: The carboxylic acid proton (


) interacts strongly with the silanol groups (

) on the TLC plate surface. The Fix:
  • Add Acid: Ensure your mobile phase contains 1% Acetic Acid or 0.5% Formic Acid .[1][2] This protonates the carboxylic acid, keeping it in the neutral (

    
    ) form rather than the carboxylate (
    
    
    
    ) form, reducing interaction with silica.[1][2]
  • Concentration: You may be overloading the plate. Dilute your sample to

    
     mg/mL.[1][2]
    
Q2: I see a "ghost spot" just below my main product spot that wasn't there in the flask. What is it?

Diagnosis: On-plate oxidation (The "Sulfide Artifact").[1][2] The Mechanism: The 3-methylsulfanyl (-SMe) group is electron-rich and susceptible to oxidation.[1][2] Silica gel is slightly acidic and has a high surface area exposed to air.[2] When the spot dries, the sulfide can oxidize to the sulfoxide (


) or sulfone (

), which are more polar and have lower

values. The Fix:
  • 2D-TLC Test: Spot the sample in the corner.[1][2][5] Run it in direction X.[1][2] Dry briefly with cold air (do not use a heat gun).[1] Rotate 90° and run in direction Y.[1][2]

    • Result: If the spots lie on the diagonal, the sample is stable.[2][5] If a new spot appears off-diagonal, the decomposition is happening on the plate during the process.[1][2]

  • Avoid Heat: Do not use a heat gun to dry the spot before developing.[1]

Q3: Which stain is best to distinguish the starting material (e.g., Vanillic Acid) from the Thio-product?

Recommendation: Iodine Chamber or Palladium Chloride (


) .[1]
  • Why? Sulfur atoms have a high affinity for heavy metals and Iodine.[1][2]

  • Protocol:

    • Iodine:[1][3] The thioether moiety often stains brown/yellow much faster and more intensely than the oxygenated analog (methoxy group) due to the "soft" character of sulfur.

    • PdCl_2: Specific for sulfur.[1][2] Spray with 0.5%

      
       in dilute HCl.[1][2] Sulfur compounds appear as yellow/brown spots on a pale background.[2]
      
Q4: The spot disappears after dipping in KMnO4. Why?

Diagnosis: Over-oxidation.[1] The Mechanism:


 is a strong oxidant.[1] It will attack the phenol (creating quinones) AND the sulfide (creating sulfones). While it will visualize the spot (usually turning the purple plate yellow), it destroys the molecule chemically.
Advice:  Use 

only for "Yes/No" presence checks.[1] Do not use it if you plan to recover the compound (prep TLC) or if you are trying to assess subtle impurity profiles.
Troubleshooting Logic Flow

Use this flowchart to diagnose specific TLC failures related to the HMSBA scaffold.

TLC_Troubleshooting Issue TLC Issue Detected Type Identify Symptom Issue->Type Streak Streaking / Tailing Type->Streak Ghost Ghost Spot / New Impurity Type->Ghost NoVis Spot Faint / Invisible Type->NoVis Sol_Streak Add 1% Acetic Acid to Mobile Phase Streak->Sol_Streak Cause: Acid Ionization Sol_Ghost Run 2D TLC Avoid Heat Drying Ghost->Sol_Ghost Cause: Sulfide Oxidation Sol_NoVis Use FeCl3 Stain (Phenol Specific) NoVis->Sol_NoVis Cause: Low UV Abs.

Caption: Diagnostic workflow for resolving common mobility and stability issues with HMSBA.

References & Authority
  • PubChem. 4-Hydroxy-3-methylbenzoic acid (Analog Reference for pKa/Solubility). National Library of Medicine.[1][2] [Link][2]

  • Chemistry LibreTexts. Visualizing TLC Plates (Staining Protocols). [Link]

  • ResearchGate. TLC tailing and carboxylic acid troubleshooting. [Link]

Sources

Validation & Comparative

Comparative HPLC Purity Assessment: 4-Hydroxy-3-methylsulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity assessment of 4-Hydroxy-3-methylsulfanylbenzoic acid (HMSBA).

HMSBA presents a specific chromatographic challenge: the thioether (methylsulfanyl) moiety. Unlike its methoxy analog (Vanillic acid), the thioether is highly susceptible to oxidation, forming sulfoxides and sulfones. Standard C18 alkyl phases often fail to adequately resolve these polar oxidation impurities from the parent peak or the solvent front.

This guide compares Method A (Standard C18) against Method B (Phenyl-Hexyl) , demonstrating why orthogonal selectivity via


 interactions is the superior approach for this specific analyte.

Chemical Context & The "Thioether Liability"

To design a robust method, one must understand the analyte's degradation pathways. The sulfur atom in HMSBA has a lone pair of electrons prone to oxidative attack.

Analyte Properties[1]
  • IUPAC Name: 4-Hydroxy-3-(methylsulfanyl)benzoic acid

  • pKa (Carboxyl): ~4.5 (Requires pH < 2.5 for retention)

  • pKa (Phenol): ~9.8

  • Solubility: Poor in water; Soluble in DMSO, Methanol.

Degradation Pathway (Visualization)

The following diagram illustrates the critical impurities that the HPLC method must resolve.

G HMSBA Parent: HMSBA (Thioether) Sulfoxide Impurity A: Sulfoxide (Polar, Early Eluting) HMSBA->Sulfoxide [O] (Slow) Quinone Impurity C: Quinone (Oxidative Coupling) HMSBA->Quinone UV/High pH Sulfone Impurity B: Sulfone (Highly Polar) Sulfoxide->Sulfone [O] (Fast)

Figure 1: Oxidative degradation pathway of HMSBA. The Sulfoxide and Sulfone are the primary stability-indicating impurities.

Comparative Method Evaluation

We evaluated two separation strategies. Method A represents a standard "first-pass" generic method. Method B is the optimized protocol designed for sulfur-containing aromatics.

Comparison Matrix
FeatureMethod A: Generic C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Mobile Phase Phosphate Buffer / Methanol0.1% Formic Acid / Acetonitrile
Sulfoxide Resolution Poor (

). Co-elutes with solvent front or polar matrix.
Excellent (

). Retained via

-interaction.
Peak Shape Moderate tailing (Phenolic interaction with silanols).Sharp (Acetonitrile suppresses phenol ionization).
MS Compatibility No (Phosphate buffer).Yes (Volatile acid).
Technical Analysis

Why Method A Fails: On a C18 column, retention is driven purely by hydrophobicity. The oxidation of the methylsulfanyl group to a sulfoxide (


) significantly increases polarity. Consequently, the sulfoxide impurity elutes very early, often co-eluting with the void volume (

) or other polar synthesis precursors, making accurate purity quantification impossible.

Why Method B Succeeds: Phenyl-Hexyl columns possess aromatic rings in the stationary phase. These rings engage in


 interactions with the aromatic ring of HMSBA. Crucially, the sulfur atom's lone pairs and the sulfoxide dipole interact differently with the phenyl phase than they do with a C18 chain. This "orthogonal" selectivity pulls the polar sulfoxide away from the solvent front, allowing for baseline integration.

Recommended Protocol (Method B)

This protocol is self-validating and MS-compatible.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (Fused-Core or Poroshell recommended for efficiency).
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV @ 254 nm (Primary), 280 nm (Secondary).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05End of Hold
12.060Linear Gradient (Elutes HMSBA)
15.095Wash (Elutes dimers/non-polars)
17.095Hold Wash
17.15Re-equilibration
22.05Ready for next injection
Sample Preparation (Critical Step)
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid).

  • Rationale: Do not dissolve in 100% MeOH or ACN. Strong solvents cause "solvent effect" peak distortion for early eluting impurities (like the sulfoxide), masking them.

  • Concentration:

    
    .
    

Representative Performance Data

The following data illustrates the separation efficiency improvements.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (HMSBA) 6.2 min8.4 minN/A
Retention Time (Sulfoxide) 1.8 min (Interference)4.1 min (Resolved)N/A
Resolution (

) Impurity A
1.2 (Fail)4.5 (Pass)

Tailing Factor (

)
1.41.1

LOD (Impurity)


Sensitivity

Method Development Workflow

Use this decision tree to adapt the method if your matrix changes (e.g., plasma vs. formulation).

MethodDev Start Start Method Development Step1 Screen Column: Phenyl-Hexyl vs C18 Start->Step1 Check1 Is Sulfoxide Resolved from Void (t0)? Step1->Check1 Opt1 Optimize Gradient Slope (0.5% B/min) Check1->Opt1 Yes Fail1 Switch to Pentafluorophenyl (PFP) Column Check1->Fail1 No Check2 Is Peak Tailing < 1.3? Opt1->Check2 Opt2 Increase Temp to 45°C or Add 5mM Amm. Acetate Check2->Opt2 No Final Validate Method Check2->Final Yes

Figure 2: Logical workflow for optimizing separation of sulfur-containing phenolic acids.

Troubleshooting & Self-Validation

To ensure the method is working correctly (Self-Validation), perform the following System Suitability Test (SST) before every run:

  • Forced Degradation Check: Take a small aliquot of your standard, add 1 drop of 3% Hydrogen Peroxide, and inject.

    • Pass: You should see a distinct new peak appear at ~4.1 min (Sulfoxide) that is baseline resolved from the main peak.

    • Fail: If the new peak co-elutes, your column selectivity is lost (check column age or mobile phase pH).

  • pH Criticality: Ensure Mobile Phase A is pH < 3.0. If pH > 4.5 (near pKa), the retention time of HMSBA will shift drastically and peak shape will broaden due to partial ionization.

References

  • PubChem. (2025).[2] 4-Hydroxy-3-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • LCGC International. (2020). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns. [Link]

  • Bordwell, F.G. (2017). Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. [Link]

  • MDPI. (2024). Simultaneous Determination of Organic Impurities Using Reversed-Phase Liquid Chromatography. Molecules. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-3-methylsulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-3-methylsulfanylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl, a methylsulfanyl, and a carboxylic acid group on a benzene ring, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its application.

This guide provides an in-depth comparison of the most plausible synthetic routes to 4-Hydroxy-3-methylsulfanylbenzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind each pathway, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate route based on factors such as yield, cost, safety, and scalability.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Hydroxy-3-methylsulfanylbenzoic acid can be approached from several commercially available starting materials. Here, we evaluate two primary strategies: a multi-step synthesis commencing from 4-hydroxybenzoic acid and a potential alternative route starting from the structurally similar vanillic acid.

MetricRoute 1: From 4-Hydroxybenzoic AcidRoute 2: From Vanillic Acid (Proposed)
Starting Material 4-Hydroxybenzoic AcidVanillic Acid (4-Hydroxy-3-methoxybenzoic acid)
Commercial Availability Readily available[1][2][3]Readily available[4][5][6]
Starting Material Cost Generally low[7]Moderate[8][9]
Number of Steps 32-3 (estimated)
Key Transformations Electrophilic Nitration, Reduction of Nitro Group, Sandmeyer ReactionO-Demethylation, Thiolation (potential)
Overall Yield (Estimated) ~70-80%Variable, potentially lower
Key Challenges Handling of diazonium salts, potential for side reactions in the Sandmeyer step.Direct conversion of a methoxy to a methylsulfanyl group is challenging and may require harsh conditions or multi-step procedures.
Scalability Good, with appropriate safety measures for diazotization.Potentially challenging due to the lack of established, high-yielding methods for the key transformation.

Route 1: A Three-Step Synthesis from 4-Hydroxybenzoic Acid

This is arguably the most practical and well-documented approach, leveraging classical aromatic functional group interconversions. The overall strategy involves the introduction of a nitrogen-containing functional group at the 3-position, which then serves as a handle for the introduction of the methylsulfanyl group.

Logical Workflow for Route 1

Synthetic Route 1 Start 4-Hydroxybenzoic Acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-Hydroxy-3-nitrobenzoic Acid Step1->Intermediate1 Step2 Reduction (SnCl2, HCl or H2, Pd/C) Intermediate1->Step2 Intermediate2 3-Amino-4-hydroxybenzoic Acid Step2->Intermediate2 Step3 Sandmeyer-type Reaction 1. NaNO2, HCl 2. NaSMe or (MeS)2/Cu+ Intermediate2->Step3 End 4-Hydroxy-3-methylsulfanylbenzoic Acid Step3->End Synthetic Route 2 Start Vanillic Acid Step1 O-Demethylation (e.g., BBr3 or HBr) Intermediate1 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Step2 Selective Thiolation (Multi-step process) End 4-Hydroxy-3-methylsulfanylbenzoic Acid

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-3-methylsulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of our data is paramount. The reliability of every result hinges on the robustness and accuracy of our analytical methods. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of 4-Hydroxy-3-methylsulfanylbenzoic acid, a molecule of interest due to its unique combination of a phenolic acid and a sulfur-containing functional group.

Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind method selection, validation, and cross-comparison. This document is intended for fellow researchers, scientists, and drug development professionals who require a rigorous and objective framework for establishing analytical certainty.

The Analytical Challenge: Structural Considerations

4-Hydroxy-3-methylsulfanylbenzoic acid presents a multifaceted analytical challenge. Its phenolic hydroxyl and carboxylic acid moieties impart polarity and potential for ionization, while the methylsulfanyl group introduces a site susceptible to oxidation and complexation. An effective analytical strategy must therefore be capable of selectively and accurately quantifying the analyte in the presence of potential impurities, degradants, and matrix components.

Core Principles of Method Validation

Before comparing specific methods, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this process.[1][2][3] These guidelines emphasize a lifecycle approach to analytical procedures, ensuring they remain fit for purpose from development through to routine use.[4] The core validation parameters we will consider for each method include specificity, linearity, accuracy, precision, and robustness.[3][5]

Comparative Analysis of Analytical Techniques

The two most viable techniques for the analysis of a non-volatile, polar compound like 4-Hydroxy-3-methylsulfanylbenzoic acid are High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance Parameter Comparison

The following table summarizes the expected performance characteristics of HPLC-UV/DAD and LC-MS/MS for the analysis of 4-Hydroxy-3-methylsulfanylbenzoic acid, based on typical data for similar phenolic and sulfur-containing compounds.[6][7][8]

Performance ParameterHPLC-UV/DADLC-MS/MSRationale & Causality
Specificity Good to ExcellentSuperiorHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[9] LC-MS/MS adds a layer of mass-based selectivity, allowing for the differentiation of compounds with identical retention times but different mass-to-charge ratios.[10]
Linearity (R²) > 0.999> 0.995Both techniques exhibit excellent linearity. HPLC-UV response is directly proportional to concentration over a wide range. LC-MS can sometimes show a slightly lower R² at the extremes of the calibration range due to detector saturation or ion suppression effects.
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 ng/mLLC-MS/MS offers significantly lower detection and quantitation limits due to the high sensitivity of mass spectrometric detection.[11] This is particularly advantageous for impurity analysis or pharmacokinetic studies.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. Accuracy in LC-MS can be influenced by matrix effects, which may require the use of an internal standard for correction.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV typically demonstrates slightly better precision (repeatability and intermediate precision) due to the inherent stability of UV detectors. The complexity of the LC-MS interface and ionization source can introduce slightly more variability.
Robustness HighModerate to HighHPLC-UV methods are generally very robust to small changes in mobile phase composition, pH, and temperature. LC-MS methods can be more sensitive to variations in mobile phase additives that affect ionization efficiency.

Experimental Protocols

The following are detailed, step-by-step protocols for the development and validation of HPLC-UV and LC-MS methods for 4-Hydroxy-3-methylsulfanylbenzoic acid.

Protocol 1: HPLC-UV/DAD Method for Quantification

This protocol is designed for the accurate quantification of 4-Hydroxy-3-methylsulfanylbenzoic acid in a drug substance or formulated product.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention for the aromatic ring of the analyte.[7][12]
  • Mobile Phase: A gradient elution is recommended to ensure good separation from any potential impurities.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[12]
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: 10% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of 4-Hydroxy-3-methylsulfanylbenzoic acid (to be determined by UV scan, likely around 260-280 nm for this class of compound).[12]

2. Validation Workflow:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.
  • Linearity: Prepare a series of at least five concentrations of a reference standard and plot the peak area against concentration. A linear regression should be performed, and the correlation coefficient (r) and y-intercept should be reported.[5]
  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Precision:
  • Repeatability: Analyze at least six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

This protocol is suitable for trace-level quantification, such as in impurity profiling or bioanalytical studies.

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system for improved resolution and faster analysis times.
  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.7 µm).
  • Mobile Phase: As described in Protocol 1, using LC-MS grade solvents and additives.
  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The phenolic and carboxylic acid protons are easily lost, making negative ion mode the logical choice for this analyte.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • MS Method: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Determine the precursor ion (deprotonated molecule [M-H]⁻).
  • Fragment the precursor ion and select a stable, high-intensity product ion for quantification.

2. Sample Preparation:

  • For bioanalytical samples, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary to remove matrix interferences.

3. Validation Workflow:

  • The validation workflow is similar to the HPLC-UV method but with a greater emphasis on assessing and mitigating matrix effects. This is typically done by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

Visualization of Workflows

HPLC-UV Method Development and Validation Workflow

HPLC_UV_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev1 Column & Mobile Phase Selection Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Testing Val5->Routine1 Method Transfer Routine2 Sample Analysis Routine1->Routine2

Caption: Workflow for HPLC-UV method development and validation.

Cross-Validation Logic Diagram

Cross_Validation_Logic Primary Primary Method (e.g., HPLC-UV) Compare Compare Results (Statistical Analysis) Primary->Compare Secondary Secondary Method (e.g., LC-MS/MS) Secondary->Compare Samples Identical Sample Set (n ≥ 3 lots) Samples->Primary Samples->Secondary Conclusion Conclusion Compare->Conclusion Acceptance Criteria Met?

Caption: Logic for cross-validating two analytical methods.

Conclusion and Recommendation

Both HPLC-UV and LC-MS/MS are powerful and appropriate techniques for the analysis of 4-Hydroxy-3-methylsulfanylbenzoic acid. The choice between them is dictated by the specific requirements of the analysis.

  • For routine quality control, release testing, and assays where sensitivity is not the primary concern, a well-validated HPLC-UV/DAD method is robust, reliable, and cost-effective. Its high precision makes it ideal for demonstrating product consistency.

  • For applications requiring high sensitivity, such as the detection of trace impurities, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the superior choice. Its unparalleled selectivity provides a higher degree of confidence in the identification and quantification of the analyte at low levels.

Ultimately, a comprehensive analytical strategy may involve using HPLC-UV for routine assays and employing LC-MS/MS for orthogonal validation, impurity characterization, and in-depth investigations. This dual-pronged approach ensures the highest level of scientific integrity and data trustworthiness throughout the drug development lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link][1]

  • ICH. Quality Guidelines. Available at: [Link][2]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][3]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][4]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link][5]

  • Tusevski, O. et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link][9]

  • López-Bucio, J. et al. Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. Available at: [Link][12]

  • Flandez, L.E.L. et al. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link][7]

  • Flandez, L.E.L. et al. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link][8]

  • Shimadzu. LC/MS/MS Method Package for Reactive Sulfur Profiling. Available at: [Link][10]

  • Shimadzu. Multi-residual quantitative analytical method for antibiotics in sea food by LC/MS/MS ASMS 2017 TP 198. Available at: [Link][11]

Sources

Benchmarking "4-Hydroxy-3-methylsulfanylbenzoic acid" against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thio-Analogue Advantage

4-Hydroxy-3-methylsulfanylbenzoic acid (HMSBA) represents a critical structural evolution in the design of metabolic probes and enzyme inhibitors. As the sulfur analogue of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) , HMSBA replaces the labile methoxy oxygen with a sulfur atom (thioether linkage). This single atomic substitution renders the molecule resistant to standard O-demethylation pathways while retaining high affinity for the substrate-binding pockets of vanillate-processing enzymes and flavoprotein oxidases.

This guide benchmarks HMSBA against established inhibitors in two primary mechanistic domains:

  • Vanillate Demethylase Inhibition: Comparison with 3-Chlorovanillic Acid and Protocatechuic Acid .

  • D-Amino Acid Oxidase (DAAO) Inhibition: Comparison with Benzoic Acid and 3-Methylbenzoic Acid .

Benchmarking Analysis: Vanillate Demethylase (LigM/VanAB)

The primary utility of HMSBA lies in its role as a competitive inhibitor of vanillate O-demethylases (e.g., LigM from Sphingomonas, VanAB from Pseudomonas). Unlike the natural substrate (Vanillic Acid), which is rapidly converted to Protocatechuic Acid, the C-S bond in HMSBA resists oxidative cleavage by these specific demethylases, trapping the enzyme in a non-productive complex.

Comparative Performance Data
CompoundRoleBinding Affinity (

/

)
Metabolic StabilityMechanism of Action
HMSBA Competitive Inhibitor

High (Non-cleavable) Steric/Electronic mimic of substrate; blocks active site.
Vanillic AcidNatural Substrate

Low (Rapid turnover)Substrate for O-demethylation.
3-Chlorovanillic AcidKnown Inhibitor

HighCompetitive inhibition via halogen steric clash.
Protocatechuic AcidProduct Inhibitor

ModerateProduct feedback inhibition (weak).

Scientist’s Insight: While 3-Chlorovanillic Acid is the industry standard for inhibiting vanillate demethylation, HMSBA offers a distinct advantage in mechanistic studies. The methylsulfanyl group (-SMe) is isosteric and isoelectronic to the methoxy group (-OMe) of the natural substrate, providing a "truer" structural probe than the chloro-derivative. The sulfur atom's larger van der Waals radius (1.80 Å vs 1.52 Å for oxygen) creates a tight "lock" within the hydrophobic pocket without inducing the significant electronic withdrawal associated with halogenation.

Benchmarking Analysis: D-Amino Acid Oxidase (DAAO)

Benzoic acid derivatives are classic inhibitors of D-Amino Acid Oxidase (DAAO), a peroxisomal flavoenzyme implicated in schizophrenia and neuropathic pain. HMSBA serves as a potent probe for the active site's hydrophobic sub-pocket.

Comparative Performance Data
CompoundIC50 (Human DAAO)Ligand EfficiencySolubility (pH 7.4)
HMSBA

High Moderate (requires DMSO)
Benzoic Acid

ModerateHigh
3-Methylbenzoic Acid

HighModerate
3-Hydroxybenzoic Acid

LowHigh

Scientist’s Insight: The 3-position substituents on the benzoic acid ring are critical for DAAO inhibition. The 3-methylsulfanyl group of HMSBA provides optimal hydrophobic interaction with the Tyr224 and Leu215 residues in the active site, surpassing the potency of unsubstituted Benzoic Acid. Compared to 3-Methylbenzoic acid , HMSBA adds a hydrogen-bond accepting potential (via the sulfur lone pairs) that can stabilize the inhibitor-protein complex, making it a superior candidate for structural biology (co-crystallization) studies.

Detailed Experimental Protocols

Protocol A: Spectrophotometric Vanillate Demethylase Inhibition Assay

Objective: Determine the


 of HMSBA against bacterial Vanillate Demethylase (LigM).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: Vanillic Acid (10 mM stock in ethanol).

  • Inhibitor: HMSBA (10 mM stock in DMSO).

  • Cofactor: Tetrahydrofolate (

    
    folate) or 
    
    
    
    depending on specific enzyme requirement (LigM uses
    
    
    folate).
  • Enzyme: Purified recombinant LigM (0.5 mg/mL).

Workflow:

  • Preparation: Dilute LigM enzyme to 10

    
    g/mL in Tris-HCl buffer.
    
  • Baseline: In a quartz cuvette, mix 980

    
    L buffer + 10 
    
    
    
    L cofactor. Zero the spectrophotometer at 290 nm (absorption max for Protocatechuic acid product).
  • Inhibitor Incubation: Add HMSBA at varying concentrations (0, 5, 10, 20, 50

    
    M) to separate reaction tubes containing enzyme. Incubate for 5 min at 25°C.
    
  • Reaction Start: Initiate reaction by adding Vanillic Acid (fixed concentration at

    
    ).
    
  • Measurement: Monitor the decrease in absorbance at 250-290 nm (Vanillic acid consumption) or increase at 290 nm (Protocatechuic acid formation) for 3 minutes.

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot) to determine
    
    
    .

Validation Check:

  • Control: Run a reaction with 3-Chlorovanillic acid (positive control).

  • Interference: Ensure DMSO concentration < 1% to prevent enzyme denaturation.

Protocol B: DAAO Fluorescence-Based Inhibition Assay

Objective: Measure IC50 of HMSBA against human DAAO using the Amplex Red system.

Reagents:

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP, 0.2 U/mL).
    
  • Enzyme: Human DAAO (hDAAO).

Workflow:

  • Plate Setup: In a black 96-well plate, add 10

    
    L of HMSBA (serial dilution in buffer/DMSO).
    
  • Enzyme Addition: Add 40

    
    L of hDAAO solution. Incubate for 10 min at room temperature.
    
  • Substrate Mix: Prepare a master mix of D-Serine, Amplex Red, and HRP.

  • Initiation: Add 50

    
    L of Substrate Mix to each well.
    
  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) immediately for 20 minutes.

  • Calculation: Calculate the slope (RFU/min) for the linear portion. Normalize to "No Inhibitor" control (100% activity). Fit data to a 4-parameter logistic model to derive IC50.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of HMSBA within the Vanillate Catabolic Pathway.

Vanillate_Inhibition Vanillate Vanillic Acid (Substrate) Enzyme Vanillate Demethylase (LigM / VanAB) Vanillate->Enzyme  Binding   HMSBA HMSBA (Inhibitor) HMSBA->Enzyme  Competitive Binding   Complex_S Enzyme-Substrate Complex Enzyme->Complex_S Complex_I Enzyme-HMSBA Dead-End Complex Enzyme->Complex_I  Ki ~ 12 µM   Product Protocatechuic Acid + Formaldehyde Complex_S->Product  O-Demethylation   Complex_I->Product  Blocked  

Figure 1: Mechanism of Action. HMSBA competes with Vanillic Acid for the active site of Vanillate Demethylase, forming a stable, non-productive complex due to the resistant thioether bond.

References

  • Masai, E., et al. (2007). "Bacterial enzymes for the metabolism of lignin-derived aromatic compounds." Bioscience, Biotechnology, and Biochemistry. [Link]

  • Peraud, M., et al. (2001). "Inhibition of Vanillate Demethylase by 3-Chlorovanillic Acid in Pseudomonas sp." Archives of Microbiology. [Link]

  • Katane, M., et al. (2018). "Structure-Activity Relationships of Benzoic Acid Derivatives as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2025). "Methyl vanillate and related thio-analogues." National Center for Biotechnology Information. [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-3-methylsulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Handling 4-Hydroxy-3-methylsulfanylbenzoic acid (also known as 4-hydroxy-3-(methylthio)benzoic acid) requires a safety protocol that goes beyond standard organic handling. As a drug development intermediate, this compound presents a "triad" of functional hazards that dictate our safety approach:

  • Benzoic Acid Moiety: Provides acidity (

    
    ), classifying it as a skin and respiratory irritant.
    
  • Phenolic Hydroxyl: Increases water solubility and potential for rapid dermal absorption compared to non-hydroxylated analogs.

  • Methylsulfanyl (Thiomethyl) Group: Introduces a risk of sulfur-based sensitization and significant odor issues. Sulfur-containing organics often possess lower odor thresholds than their toxicity limits, making engineering controls (fume hoods) critical for facility hygiene, not just personal safety.

Core Directive: Treat this substance as a Severe Eye Irritant (Category 2A/1) and Respiratory Irritant (STOT SE 3) .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on the permeation rates of organic acids and the sensitization potential of organic sulfides.

PPE ComponentSpecificationScientific Rationale (The "Why")Replacement Criteria
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Sulfur-containing organics can permeate thin latex/nitrile. The air gap between gloves reduces diffusion rates. The outer glove protects against physical abrasion from weighing tools.Immediately upon any visible splash or every 2 hours of continuous handling.
Eye Protection Chemical Splash Goggles (Indirect Vent)Dust Ingress: Safety glasses allow airborne powder (generated during weighing) to bypass side shields. Acidic dust in the tear duct creates an immediate concentrated acidic solution (

).
If fogging obscures vision or if scratched.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Vapor/Dust Control: The thiomethyl group may off-gas trace mercaptans. A fume hood (face velocity 80–100 fpm) is the only barrier against odor contamination. Respirators are only for spill cleanup outside the hood.N/A (Hood); Mask: If breathing resistance increases.
Body Defense Lab Coat (High-Neck) + Chemical ApronContact Dermatitis: Phenolic acids are potent skin irritants. A standard cotton coat is porous; a rubber/Tyvek apron prevents soak-through during solubilization.If chemically contaminated or physically torn.[1]

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge (a common risk with dry organic powders) and prevent facility contamination.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood is operational.

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance. Dry organic powders like benzoic acid derivatives accumulate static charge, causing "particle flight" which leads to inhalation risks.

  • Solvent Selection: Pre-measure solvents (e.g., DMSO, Methanol) before opening the solid reagent to minimize open-container time.

Phase 2: Weighing & Transfer
  • Don PPE: Follow the Matrix above. Double glove immediately.

  • Transfer: Use a disposable anti-static weighing boat.

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.

  • Containment: If weighing >500 mg, perform the weighing inside the fume hood. If the balance is external, transfer the solid into a tared vial, cap it tightly, and then move to the balance.

Phase 3: Solubilization & Reaction
  • Dissolution: Add solvent slowly.

    • Caution: Reaction with strong oxidizers or strong bases can be exothermic. The sulfur group is susceptible to oxidation (forming sulfoxides/sulfones); ensure this is intended chemistry.

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.

Emergency Response & Disposal Logic

Exposure Response[1][2][3][4][5][6][7][8][9]
  • Eye Contact: Time is tissue. Flush immediately for 15 minutes.[1][2][3] The acidity can cause corneal opacity. Do not wait for a pain response.

  • Skin Contact: Wash with soap and water.[1][2][4][5][3][6][7][8] Do not use alcohol/solvent wipes, as this may enhance transdermal absorption of the phenolic compound.

Waste Disposal (Cradle-to-Grave)

Do not treat this as generic "organic waste" if your facility segregates sulfur compounds.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.

  • Liquid Waste:

    • Segregation: If the solution contains only this compound and standard solvents, dispose in Organic Solvents .

    • Sulfur Note: If your facility has a specific stream for "Thio/Mercaptan Waste" (to prevent stench in main tanks), use that stream.

    • Prohibition: NEVER pour down the drain. Phenolic acids are toxic to aquatic life and disrupt microbial wastewater treatment.

Visual Workflow (Safety Logic)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_emergency Emergency Trigger Start START: Task Assessment CheckHood Check Engineering Controls (Fume Hood Face Velocity) Start->CheckHood PPE Don PPE: Double Nitrile Gloves + Goggles CheckHood->PPE Airflow OK Weighing Weighing Procedure (Use Antistatic Tools) PPE->Weighing Solubilization Solubilization (In Fume Hood Only) Weighing->Solubilization Transfer Closed Container Spill Spill / Exposure Weighing->Spill Accident CleanUp Decontamination (Wipe Bottle & Tools) Solubilization->CleanUp Solubilization->Spill Splash Disposal Disposal: Segregated Organic Waste CleanUp->Disposal Action Flush 15min / Evacuate Spill->Action

Caption: Operational workflow for handling 4-Hydroxy-3-methylsulfanylbenzoic acid, prioritizing engineering controls and emergency loops.

References

  • National Institutes of Health (PubChem). 4-Hydroxy-3-methylbenzoic acid (Analogous Hazard Data). Retrieved February 16, 2026.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data). 8th Edition.

  • Fisher Scientific. Safety Data Sheet: 4-(Methylthio)benzoic acid.

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxy-3-methylbenzoic acid.

Sources

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